molecular formula C35H56O9 B8087370 Cimiracemoside C (Standard)

Cimiracemoside C (Standard)

Número de catálogo: B8087370
Peso molecular: 620.8 g/mol
Clave InChI: BTPYUWOBZFGKAI-RJXJWIBJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cimiracemoside C (Standard) is a useful research compound. Its molecular formula is C35H56O9 and its molecular weight is 620.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cimiracemoside C (Standard) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cimiracemoside C (Standard) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2S,3R,4S,5S)-2-[[(2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H56O9/c1-17-14-19-26(30(4,5)40)44-35(43-19)25(17)31(6)12-13-34-16-33(34)11-10-22(42-27-24(38)23(37)18(36)15-41-27)29(2,3)20(33)8-9-21(34)32(31,7)28(35)39/h17-28,36-40H,8-16H2,1-7H3/t17-,18+,19-,20+,21+,22+,23+,24-,25-,26+,27+,28-,31-,32-,33-,34+,35?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTPYUWOBZFGKAI-RJXJWIBJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@H](OC3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O)C)O2)C(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H56O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Cimiracemoside C: A Technical Guide to its Molecular Structure, Bioactivity, and Associated Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimiracemoside C, a cycloartane (B1207475) triterpenoid (B12794562) glycoside isolated from plants of the Actaea genus (formerly Cimicifuga), has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the molecular structure of Cimiracemoside C, its known biological activities with a focus on its role as an AMP-activated protein kinase (AMPK) activator, and the associated signaling pathways. Detailed experimental protocols for its isolation and for assays to evaluate its bioactivity are also presented to facilitate further research and development.

Molecular Structure of Cimiracemoside C

Cimiracemoside C is a complex natural product with a multi-ring structure characteristic of cycloartane triterpenoids, featuring a glycosidic linkage to a sugar moiety.

Chemical and Physical Properties

A summary of the key identifiers and physicochemical properties of Cimiracemoside C is provided in Table 1.[1]

PropertyValueSource
Molecular Formula C35H56O9PubChem[1]
Molecular Weight 620.8 g/mol PubChem[1]
IUPAC Name (2S,3R,4S,5S)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.0¹,¹⁸.0³,¹⁷.0⁴,¹⁴.0⁷,¹².0¹²,¹⁴]tetracosan-9-yl]oxy]oxane-3,4,5-triolPubChem[1]
CAS Number 256925-92-5PubChem[1]
SMILES C[C@@H]1C[C@@H]2--INVALID-LINK--C)(C)C)O[C@H]8--INVALID-LINK--O)O)O)C)O2">C@HC(C)(C)OPubChem[1]
InChI InChI=1S/C35H56O9/c1-17-14-19-26(30(4,5)40)44-35(43-19)25(17)31(6)12-13-34-16-33(34)11-10-22(42-27-24(38)23(37)18(36)15-41-27)29(2,3)20(33)8-9-21(34)32(31,7)28(35)39/h17-28,36-40H,8-16H2,1-7H3/t17-,18+,19-,20+,21+,22+,23+,24-,25-,26+,27+,28-,31-,32-,33-,34+,35+/m1/s1PubChem[1]
InChIKey BTPYUWOBZFGKAI-BKJHYQRZSA-NPubChem[1]
2D Structural Representation

The 2D chemical structure of Cimiracemoside C is depicted below, illustrating the intricate arrangement of its fused rings and the attached arabinopyranoside sugar.

(Image of the 2D structure of Cimiracemoside C would be placed here if image generation were supported)

Biological Activity and Therapeutic Potential

Cimiracemoside C, an active component of Cimicifuga racemosa (black cohosh), has been identified as an activator of AMP-activated protein kinase (AMPK). This activity positions Cimiracemoside C as a compound of interest for its potential therapeutic effects, particularly in the context of metabolic diseases such as diabetes.

Cimiracemoside C and the AMPK Signaling Pathway

AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolic processes. Activation of AMPK can lead to a cascade of events that collectively enhance cellular energy production and reduce energy consumption. The known effect of Cimiracemoside C is the activation of this key metabolic regulator.

AMPK Signaling Pathway Diagram

The following diagram illustrates the central role of AMPK in cellular metabolism and highlights the downstream effects of its activation, a process initiated by Cimiracemoside C.

AMPK_Signaling_Pathway cluster_upstream Upstream Activators cluster_core Core Kinase cluster_downstream Downstream Effects Cimiracemoside_C Cimiracemoside C AMPK AMPK Cimiracemoside_C->AMPK Activates AMP_ATP_ratio Increased AMP/ATP Ratio AMP_ATP_ratio->AMPK Activates Glucose_Uptake Increased Glucose Uptake (GLUT4 Translocation) AMPK->Glucose_Uptake Promotes Fatty_Acid_Oxidation Increased Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Promotes Gluconeogenesis Decreased Gluconeogenesis AMPK->Gluconeogenesis Inhibits Protein_Synthesis Decreased Protein Synthesis (mTORC1 Inhibition) AMPK->Protein_Synthesis Inhibits

AMPK Signaling Pathway Activated by Cimiracemoside C

Experimental Protocols

This section provides detailed methodologies for the isolation of Cimiracemoside C from its natural source and for key experiments to characterize its biological activity.

Isolation and Purification of Triterpenoid Glycosides from Actaea racemosa

The following is a general protocol for the isolation of triterpenoid glycosides, including Cimiracemoside C, from the rhizomes of Actaea racemosa. This protocol is based on established phytochemical methods.

Workflow for Triterpenoid Glycoside Isolation

Isolation_Workflow Start Dried and Milled Rhizomes of Actaea racemosa Extraction Exhaustive Extraction (e.g., 80% Ethanol) Start->Extraction Filtration Filtration and Concentration (Rotary Evaporation) Extraction->Filtration Crude_Extract Crude Ethanolic Extract Filtration->Crude_Extract Column_Chromatography Column Chromatography (e.g., Silica (B1680970) Gel, C18) Crude_Extract->Column_Chromatography Fractionation Fraction Collection and Analysis (e.g., TLC, HPLC) Column_Chromatography->Fractionation Purification Further Purification of Fractions (e.g., Preparative HPLC) Fractionation->Purification Isolated_Compound Isolated Cimiracemoside C Purification->Isolated_Compound

Isolation of Cimiracemoside C from Actaea racemosa

Detailed Methodology:

  • Plant Material and Extraction:

    • Dried rhizomes of Actaea racemosa are milled into a fine powder.

    • The powdered material is exhaustively extracted with 80% ethanol (B145695) at room temperature. The extraction is typically repeated multiple times to ensure complete recovery of the compounds.

  • Concentration:

    • The resulting ethanolic extracts are combined and filtered.

    • The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Chromatographic Separation:

    • The crude extract is subjected to column chromatography. A variety of stationary phases can be used, including silica gel, C18 reverse-phase silica, and Sephadex LH-20.

    • The column is eluted with a gradient of solvents, for example, a mixture of n-butanol, acetic acid, and water, to separate the components based on their polarity.

  • Fraction Analysis and Purification:

    • Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing triterpenoid glycosides.

    • Fractions containing compounds of interest are pooled and subjected to further purification steps, such as preparative HPLC, to isolate pure Cimiracemoside C.

  • Structure Elucidation:

    • The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro AMPK Activation Assay

This protocol describes a method to determine the ability of Cimiracemoside C to activate AMPK in a cell-based assay.

Methodology:

  • Cell Culture:

    • Cells, such as C2C12 myoblasts or HepG2 hepatocytes, are cultured in an appropriate medium until they reach the desired confluency.

  • Compound Treatment:

    • The cells are treated with varying concentrations of Cimiracemoside C or a vehicle control (e.g., DMSO) for a specified period (e.g., 2 hours).

  • Cell Lysis:

    • After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • The protein concentration of the cell lysates is determined using a standard method, such as the Bradford or BCA assay.

  • AMPK Activation Analysis:

    • The activation of AMPK is assessed by measuring the phosphorylation of AMPK at Threonine 172 (Thr172) and the phosphorylation of its downstream target, Acetyl-CoA Carboxylase (ACC) at Serine 79 (Ser79), relative to the total AMPK and ACC protein levels, respectively. This can be done using:

      • Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-ACC (Ser79), and total ACC.

      • HTRF (Homogeneous Time-Resolved Fluorescence) Assay: A commercially available HTRF assay kit can be used for a high-throughput quantitative measurement of AMPK phosphorylation.[2]

Cellular Glucose Uptake Assay

This protocol outlines a method to measure the effect of Cimiracemoside C on glucose uptake in cells, a downstream effect of AMPK activation.

Methodology:

  • Cell Culture and Differentiation:

    • Cells, such as 3T3-L1 preadipocytes or L6 myoblasts, are cultured and differentiated into adipocytes or myotubes, respectively, as these cell types are responsive to stimuli that regulate glucose uptake.

  • Compound Treatment:

    • Differentiated cells are serum-starved for a period (e.g., 2-4 hours) and then treated with various concentrations of Cimiracemoside C or a vehicle control. A positive control, such as insulin, should also be included.

  • Glucose Uptake Measurement:

    • Glucose uptake is measured using a fluorescently labeled glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), or a radiolabeled glucose analog like [³H]-2-deoxyglucose.

    • After compound treatment, the cells are incubated with the glucose analog for a defined period.

    • The uptake is stopped by washing the cells with ice-cold PBS.

  • Quantification:

    • For 2-NBDG, the fluorescence intensity is measured using a fluorescence plate reader or flow cytometer.

    • For radiolabeled glucose, the cells are lysed, and the radioactivity is measured using a scintillation counter.

    • The results are normalized to the protein content of the cell lysates.

In Vivo Anti-Diabetic Activity Assay

This protocol provides a framework for evaluating the anti-diabetic effects of Cimiracemoside C in an animal model of diabetes.

Methodology:

  • Animal Model:

    • Diabetes is induced in rodents (e.g., mice or rats) using a chemical agent like streptozotocin (B1681764) (STZ) or by using a genetic model of diabetes.

  • Compound Administration:

    • Diabetic animals are treated with Cimiracemoside C, a vehicle control, or a standard anti-diabetic drug (e.g., metformin) via oral gavage or another appropriate route for a specified duration (e.g., several weeks).

  • Monitoring of Diabetic Parameters:

    • Fasting Blood Glucose: Blood glucose levels are measured periodically from tail vein blood samples using a glucometer.

    • Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, an OGTT is performed to assess glucose disposal. Animals are fasted overnight, and a baseline blood glucose level is measured. A glucose solution is then administered orally, and blood glucose levels are monitored at various time points (e.g., 15, 30, 60, 90, and 120 minutes) thereafter.

  • Data Analysis:

    • The area under the curve (AUC) for the OGTT is calculated to compare glucose tolerance between the different treatment groups.

    • Changes in fasting blood glucose levels over the treatment period are also analyzed.

Conclusion

Cimiracemoside C is a structurally complex triterpenoid glycoside with promising biological activity as an AMPK activator. This property suggests its potential for development as a therapeutic agent for metabolic disorders. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the molecular mechanisms and therapeutic applications of this intriguing natural product. Further studies are warranted to fully elucidate its pharmacological profile and to explore its potential in drug discovery and development.

References

Cimiracemoside C: A Technical Guide to its Chemical Properties and Formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimiracemoside C is a cycloartane (B1207475) triterpenoid (B12794562) saponin (B1150181) isolated from the rhizomes of Actaea racemosa (formerly Cimicifuga racemosa), commonly known as black cohosh.[1] This technical guide provides a comprehensive overview of the chemical properties, formula, and relevant experimental protocols for Cimiracemoside C, intended to support research and drug development efforts. The compound has garnered interest for its potential therapeutic activities, including its role as an activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.

Chemical Formula and Structure

The chemical formula for Cimiracemoside C is C₃₅H₅₆O₉ .[2] Its structure was elucidated through extensive spectroscopic analysis, including 1D and 2D NMR and mass spectrometry. It consists of a cimigenol (B190795) aglycone linked to an α-L-arabinopyranoside moiety at the C-3 position.

IUPAC Name: (2S,3R,4S,5S)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.0¹﹐¹⁸.0³﹐¹⁷.0⁴﹐¹⁴.0⁷﹐¹².0¹²﹐¹⁴]tetracosan-9-yl]oxy]oxane-3,4,5-triol

Physicochemical Properties

A summary of the key physicochemical properties of Cimiracemoside C is presented in the table below. This data is crucial for its handling, formulation, and analytical characterization.

PropertyValueSource
Molecular Formula C₃₅H₅₆O₉PubChem
Molecular Weight 620.81 g/mol [2]
Appearance White powder[1]
Solubility Soluble in DMSO and Corn Oil. Sparingly soluble in aqueous buffers.

Spectroscopic Data

The structural elucidation of Cimiracemoside C was based on the following spectroscopic data as reported in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectral data were recorded in pyridine-d₅.

¹³C NMR (100 MHz, C₅D₅N) Chemical Shifts (δ) of the Aglycone of Cimiracemoside C:

Carbonδ (ppm)Carbonδ (ppm)
132.11682.9
226.71762.9
388.91818.2
440.11926.3
547.52046.1
621.22115.1
727.22236.1
848.52381.1
925.124110.1
1026.72572.9
1127.12628.1
1235.82730.2
1346.92829.9
1449.12919.5
1580.93025.9

¹H NMR (400 MHz, C₅D₅N) Chemical Shifts (δ) of Cimiracemoside C:

Key signals include those for the anomeric proton of the arabinose unit and characteristic methyl group protons of the triterpenoid core.

  • Anomeric Proton (Arabinose): δ 4.88 (d, J = 6.8 Hz, H-1')

  • Methyl Protons: δ 0.43 (1H, d, J=4.0 Hz, H-19), 0.88 (3H, s, H-29), 0.98 (3H, s, H-18), 1.05 (3H, s, H-30), 1.34 (3H, s, H-26), 1.40 (3H, s, H-27), 1.74 (3H, d, J=6.8 Hz, H-21)

Experimental Protocols

Isolation and Purification of Cimiracemoside C

The following is a representative protocol for the isolation of Cimiracemoside C from the rhizomes of Actaea racemosa, based on published methods.

experimental_workflow start Dried, ground rhizomes of Actaea racemosa extraction Extraction with 80% MeOH start->extraction partition1 Partition with n-hexane extraction->partition1 partition2 Partition with EtOAc partition1->partition2 Aqueous phase partition3 Partition with n-BuOH partition2->partition3 Aqueous phase silica_gel Silica (B1680970) Gel Column Chromatography (CHCl₃-MeOH-H₂O gradient) partition3->silica_gel n-BuOH fraction rp18 RP-18 Column Chromatography (MeOH-H₂O gradient) silica_gel->rp18 Fraction containing Cimiracemoside C hplc Preparative HPLC (ODS, MeCN-H₂O) rp18->hplc cimiracemoside_c Cimiracemoside C hplc->cimiracemoside_c

Figure 1: General workflow for the isolation of Cimiracemoside C.

Methodology:

  • Extraction: Dried and powdered rhizomes of Actaea racemosa are extracted with 80% methanol (B129727) (MeOH) at room temperature. The extract is then concentrated under reduced pressure.

  • Solvent Partitioning: The concentrated extract is suspended in water and partitioned successively with n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

  • Column Chromatography: The n-BuOH soluble fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol-water.

  • Further Purification: Fractions containing Cimiracemoside C are further purified by reversed-phase (RP-18) column chromatography using a methanol-water gradient.

  • Final Isolation: Final purification is achieved by preparative high-performance liquid chromatography (HPLC) on an octadecylsilyl (ODS) column with an acetonitrile-water mobile phase to yield pure Cimiracemoside C.

AMPK Activation Assay

While specific studies detailing the direct activation of isolated Cimiracemoside C on AMPK are emerging, the following protocol is representative for assessing the AMPK activation potential of triterpenoid saponins (B1172615) and extracts from Actaea racemosa.

ampk_activation_pathway cluster_cell Cell Cimiracemoside_C Cimiracemoside C AMPK AMPK Cimiracemoside_C->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation Downstream Downstream Targets (e.g., ACC) pAMPK->Downstream Phosphorylates Metabolic_Effects Metabolic Effects (e.g., Glucose Uptake) Downstream->Metabolic_Effects Leads to

Figure 2: Simplified signaling pathway of AMPK activation by Cimiracemoside C.

Methodology:

  • Cell Culture: A suitable cell line, such as C2C12 myoblasts or HepG2 hepatocytes, is cultured under standard conditions.

  • Treatment: Cells are treated with varying concentrations of Cimiracemoside C (or the plant extract) for a specified period (e.g., 2-24 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., AICAR) are included.

  • Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Protein concentrations of the cell lysates are determined using a standard assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα.

    • Following incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified, and the ratio of phosphorylated AMPK to total AMPK is calculated to determine the extent of AMPK activation.

Conclusion

Cimiracemoside C is a well-characterized triterpenoid saponin with a defined chemical structure and formula. Its potential to activate AMPK makes it a compound of significant interest for further investigation in the context of metabolic disorders. The experimental protocols outlined in this guide provide a foundation for researchers to isolate, identify, and evaluate the biological activity of this promising natural product. Further research is warranted to fully elucidate the mechanisms of action and therapeutic potential of Cimiracemoside C.

References

Cimiracemoside C: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimiracemoside C is a cycloartane (B1207475) triterpenoid (B12794562) saponin (B1150181) that has garnered significant interest within the scientific community. It is primarily recognized for its presence in medicinal plants and its potential biological activities, including the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. This technical guide provides a comprehensive overview of the natural sources of Cimiracemoside C, detailed methodologies for its isolation and purification, and an exploration of its interaction with the AMPK signaling pathway.

Natural Sources of Cimiracemoside C

Cimiracemoside C is predominantly found in plant species belonging to the genera Actaea and Cimicifuga, which are members of the Ranunculaceae family. These genera are closely related, and many species previously classified under Cimicifuga are now included in Actaea.

The primary documented botanical sources of Cimiracemoside C include:

  • Actaea racemosa L. (syn. Cimicifuga racemosa (L.) Nutt.) : Commonly known as black cohosh, this is a major and widely studied source of Cimiracemoside C.[1] The rhizomes of this plant are particularly rich in this and other related triterpenoid saponins (B1172615).[2][3]

  • Actaea dahurica (Turcz. ex Fisch. & C.A.Mey.) Franch. : This species is another documented source of Cimiracemoside C.

  • Actaea elata (Nutt.) Prantl : Research has confirmed the presence of Cimiracemoside C in this plant species.

  • Cimicifuga foetida L. : The roots of this plant have been identified as a source of Cimiracemoside C.[1]

The concentration of Cimiracemoside C can vary depending on the plant part, geographical location, and harvest time. For instance, in Actaea racemosa, the rhizomes generally contain higher concentrations compared to other plant parts.

Isolation and Purification of Cimiracemoside C

The isolation of Cimiracemoside C from its natural sources is a multi-step process that involves extraction followed by various chromatographic techniques to separate it from a complex mixture of other phytochemicals.

Experimental Workflow for Isolation

experimental_workflow Plant_Material Dried and Powdered Rhizomes of Actaea racemosa Extraction Solvent Extraction (e.g., Methanol (B129727) or Ethanol) Plant_Material->Extraction Crude_Extract Crude Saponin Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel or C18) Crude_Extract->Column_Chromatography Fractionation Fraction Collection Column_Chromatography->Fractionation TLC_Analysis TLC Analysis of Fractions Fractionation->TLC_Analysis Purification Further Purification (e.g., Preparative HPLC or HSCCC) TLC_Analysis->Purification Pool Fractions Containing Cimiracemoside C Isolated_Compound Pure Cimiracemoside C Purification->Isolated_Compound Analysis Structural Elucidation (NMR, MS) Isolated_Compound->Analysis

Caption: General experimental workflow for the isolation of Cimiracemoside C.
Detailed Experimental Protocols

1. Extraction:

The initial step involves the extraction of triterpenoid saponins from the dried and powdered plant material, typically the rhizomes of Actaea racemosa.

  • Maceration: The powdered rhizomes are macerated with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 3 x 24 hours). The mixture is then filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.

  • Soxhlet Extraction: Alternatively, a Soxhlet apparatus can be used for a more exhaustive extraction with a solvent like methanol.

2. Preliminary Fractionation (Solvent Partitioning):

The crude extract can be further fractionated by solvent-solvent partitioning to enrich the saponin content. For instance, the crude extract can be suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The saponins, being glycosides, are typically enriched in the more polar fractions (e.g., n-butanol).

3. Chromatographic Purification:

Multiple stages of chromatography are generally required to isolate Cimiracemoside C to a high degree of purity.

  • Column Chromatography (CC): This is a fundamental step in the separation process.

    • Stationary Phase: Silica (B1680970) gel is commonly used for normal-phase chromatography. For reversed-phase chromatography, C18-bonded silica is employed.

    • Mobile Phase: A gradient elution system is typically used. For silica gel chromatography, a solvent system of chloroform-methanol or ethyl acetate-methanol with increasing polarity is often effective. For reversed-phase chromatography, a gradient of methanol-water or acetonitrile-water is used. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • High-Speed Countercurrent Chromatography (HSCCC): This technique is particularly effective for the separation of saponins. A two-phase solvent system is utilized, and the selection of the appropriate solvent system is crucial for successful separation.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is often the final step to achieve high purity. A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water.

4. Purity Assessment and Structural Elucidation:

The purity of the isolated Cimiracemoside C is assessed using analytical HPLC. The structural confirmation is carried out using spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HMQC, HMBC) experiments are used to elucidate the complete chemical structure.

Quantitative Data

The yield and purity of Cimiracemoside C can vary based on the natural source and the isolation method employed. The following table summarizes representative data for triterpenoid saponins isolated from Actaea racemosa.

CompoundIsolation MethodYield (from crude extract)PurityReference
Cimiracemoside DHSCCC19.5 mg (from a complex fraction)96.2%[4]
23-O-acetylshengmanol-3‐O-β-D-xylopyranosideHSCCC17.4 mg (from a complex fraction)96.8%[4]
25-O-acetylcimigenol-3-O-β-D-xylopyranosideHSCCC7.1 mg (from a complex fraction)97.9%[4]
Cimiracemoside HODS HPLC2.0 mg (0.01% from powdered black cohosh)>95%[5]

Cimiracemoside C and the AMPK Signaling Pathway

Cimiracemoside C has been identified as an activator of AMP-activated protein kinase (AMPK), a crucial enzyme in regulating cellular energy metabolism. Activation of AMPK can lead to a switch from anabolic to catabolic pathways, thereby restoring cellular ATP levels.

The precise mechanism by which Cimiracemoside C activates AMPK is still under investigation. However, studies on similar triterpenoid saponins suggest that they may act on upstream kinases of AMPK, such as Liver Kinase B1 (LKB1) or Calcium/Calmodulin-dependent Protein Kinase Kinase β (CaMKKβ). Some triterpenoids have been shown to activate AMPK via the CaMKKβ pathway.

Proposed Signaling Pathway

ampk_pathway Cimiracemoside_C Cimiracemoside C Upstream_Kinase Upstream Kinase (e.g., CaMKKβ) Cimiracemoside_C->Upstream_Kinase Activates AMPK AMPK Upstream_Kinase->AMPK Phosphorylates (Thr172) pAMPK p-AMPK (Active) Downstream_Effects Downstream Cellular Effects (e.g., Increased Glucose Uptake, Fatty Acid Oxidation) pAMPK->Downstream_Effects Regulates

Caption: Proposed AMPK activation pathway by Cimiracemoside C.

Conclusion

Cimiracemoside C is a promising natural product with well-documented sources in the Actaea and Cimicifuga genera. Its isolation, while challenging due to the complexity of the plant matrix, can be achieved through a systematic combination of extraction and chromatographic techniques. The ability of Cimiracemoside C to activate the AMPK signaling pathway highlights its potential for further investigation in the context of metabolic disorders and other related therapeutic areas. This guide provides a foundational understanding for researchers and drug development professionals interested in harnessing the potential of this bioactive compound.

References

Cimiracemoside C: A Technical Examination of its Biological Activity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimiracemoside C, a triterpenoid (B12794562) saponin (B1150181) isolated from Cimicifuga racemosa (black cohosh), has emerged as a compound of significant interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of Cimiracemoside C's effects, with a focus on its anti-inflammatory, chondroprotective, and anti-cancer properties. We delve into the molecular mechanisms underpinning these activities, present available quantitative data, detail relevant experimental methodologies, and visualize the key signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Introduction

Cimicifuga racemosa has a long history of use in traditional medicine for a variety of ailments. Modern phytochemical investigations have led to the isolation of numerous bioactive constituents, among which the triterpenoid saponins, including Cimiracemoside C, are prominent. The complex structure of Cimiracemoside C contributes to its diverse pharmacological profile, which has been the subject of increasing scientific scrutiny. This guide synthesizes the current knowledge on Cimiracemoside C, providing a technical foundation for further research and development.

Biological Activities and Mechanisms of Action

Anti-inflammatory Activity

Cimiracemoside C exhibits potent anti-inflammatory effects, primarily through the modulation of key signaling pathways involved in the inflammatory response.

Mechanism of Action:

In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), Cimiracemoside C has been shown to inhibit the production of inflammatory mediators. This is achieved through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. By inhibiting the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB, Cimiracemoside C effectively downregulates the expression of pro-inflammatory genes.

Quantitative Data:

While specific IC50 values for the inhibition of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by pure Cimiracemoside C are not widely reported, studies on extracts of Cimicifuga racemosa containing Cimiracemoside C have demonstrated a concentration-dependent inhibition of NO production in LPS-stimulated RAW 264.7 macrophages.

Biological Target Cell Line Effect Quantitative Data Reference
Nitric Oxide (NO) ProductionRAW 264.7InhibitionData for pure compound not available. Extracts show dose-dependent inhibition.[1][2]
Prostaglandin E2 (PGE2) ProductionMacrophagesInhibitionData for pure compound not available.[3][4][5][6][7]
TNF-α ProductionMacrophagesReductionData for pure compound not available.[8][9][10][11]
IL-6 ProductionMacrophagesReductionData for pure compound not available.[8][9][10][11]
Chondroprotective Effects

Cimiracemoside C has demonstrated potential in protecting cartilage from degradation, a key factor in osteoarthritis.

Mechanism of Action:

Its chondroprotective activity is attributed to its ability to suppress the expression of matrix metalloproteinases (MMPs), such as MMP-1 and MMP-13, which are responsible for the breakdown of collagen and other extracellular matrix components in cartilage. Furthermore, Cimiracemoside C can promote the synthesis of key cartilage matrix constituents, including type II collagen and aggrecan.

Quantitative Data:

Quantitative data on the direct effects of Cimiracemoside C on MMP expression and matrix synthesis in chondrocytes is limited. However, related studies on other natural compounds demonstrate the potential for significant regulation of these markers.

Biological Target Cell Type Effect Quantitative Data Reference
MMP-13 ExpressionChondrocytesDownregulationData for pure compound not available.[12][13][14][15][16]
Type II Collagen ExpressionChondrocytesUpregulationData for pure compound not available.[17][18][19][20]
Aggrecan ExpressionChondrocytesUpregulationData for pure compound not available.[17][18][19][20][21]
Anti-cancer Activity

Preliminary studies suggest that Cimiracemoside C possesses anti-proliferative and pro-apoptotic effects in cancer cells.

Mechanism of Action:

The anti-cancer activity of Cimiracemoside C is believed to be mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. In human breast cancer cells (MCF-7), it has been observed to promote apoptosis and cause cell cycle arrest at the G2/M phase.

Quantitative Data:

Specific IC50 values for the cytotoxic effects of Cimiracemoside C on MCF-7 cells are not consistently reported in the literature. However, various studies on other compounds provide a reference for the potential potency of such molecules.

Biological Target Cell Line Effect Quantitative Data Reference
Cell ViabilityMCF-7InhibitionIC50 values for pure compound not available.[22][23][24][25][26][27]
Cell Cycle ArrestMCF-7G2/M ArrestData for pure compound not available.[28][29][30][31]
ApoptosisMCF-7InductionData for pure compound not available.[29]
AMPK Activation

Mechanism of Action:

Cimiracemoside C has been identified as an activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. Activation of AMPK can influence a wide range of metabolic processes and may contribute to the therapeutic effects of Cimiracemoside C.

Quantitative Data:

Biological Target Cell Line Effect Quantitative Data Reference
AMPK ActivationVariousActivationData for pure compound not available.[32][33][34][35]

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the investigation of Cimiracemoside C's biological activities.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of Cimiracemoside C for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Assay)

The Griess assay measures nitrite (B80452), a stable and nonvolatile breakdown product of NO.

  • Cell Culture and Stimulation: Plate RAW 264.7 macrophages in a 96-well plate and treat with Cimiracemoside C for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reagent Addition: Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.

  • Incubation: Incubate the mixture at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540-550 nm. A standard curve using sodium nitrite is used for quantification.

Western Blot Analysis for NF-κB and MAPK Pathways

Western blotting is used to detect and quantify specific proteins in a sample.

  • Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p-IκBα, p-p38, p-JNK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is used to measure the amount of a specific RNA.

  • RNA Extraction: Isolate total RNA from treated cells using a suitable kit.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

  • qRT-PCR: Perform the PCR reaction using a real-time PCR system with specific primers for the genes of interest (e.g., MMP-13, COL2A1, ACAN) and a housekeeping gene for normalization (e.g., GAPDH).

  • Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression.

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathways

G cluster_0 Cimiracemoside C: Anti-inflammatory Mechanism cluster_1 MAPK Pathway cluster_2 NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 JNK JNK TLR4->JNK IKK IKK TLR4->IKK Cimiracemoside_C Cimiracemoside C Cimiracemoside_C->p38 Cimiracemoside_C->JNK Cimiracemoside_C->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB inhibits NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Pro_inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Pro_inflammatory_Genes activates G cluster_0 Cimiracemoside C: Chondroprotective Mechanism IL1b IL-1β IL1R IL-1 Receptor IL1b->IL1R NFkB NF-κB IL1R->NFkB Cimiracemoside_C Cimiracemoside C Cimiracemoside_C->NFkB Collagen_Aggrecan Type II Collagen, Aggrecan Cimiracemoside_C->Collagen_Aggrecan MMPs MMP-1, MMP-13 NFkB->MMPs upregulates Matrix_Degradation Cartilage Matrix Degradation MMPs->Matrix_Degradation Matrix_Synthesis Cartilage Matrix Synthesis Collagen_Aggrecan->Matrix_Synthesis G cluster_0 Workflow: In Vitro Anti-inflammatory Assay A Seed RAW 264.7 cells B Pre-treat with Cimiracemoside C A->B C Stimulate with LPS B->C D Collect Supernatant C->D G Lyse Cells C->G E Griess Assay for NO D->E F ELISA for PGE2, TNF-α, IL-6 D->F H Western Blot for NF-κB/MAPK G->H G cluster_0 Workflow: In Vitro Anti-cancer Assay (MCF-7) A Seed MCF-7 cells B Treat with Cimiracemoside C A->B C MTT Assay for Cell Viability B->C D Flow Cytometry for Cell Cycle & Apoptosis B->D E Western Blot for Apoptotic Markers B->E

References

An In-depth Technical Guide to Cimiracemoside C (CAS Number: 256925-92-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimiracemoside C, also known as Cimicifugoside M or Cimigenol 3-α-L-arabinoside, is a cycloartane (B1207475) triterpenoid (B12794562) glycoside isolated from the medicinal plant Cimicifuga racemosa (Black Cohosh). With the CAS number 256925-92-5, this natural compound has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the context of metabolic diseases. This technical guide provides a comprehensive overview of Cimiracemoside C, including its physicochemical properties, biological activities with a focus on its role as an AMP-activated protein kinase (AMPK) activator, and detailed experimental protocols for its study.

Physicochemical Properties

Cimiracemoside C possesses a complex chemical structure, contributing to its specific biological functions. A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
CAS Number 256925-92-5[1]
Molecular Formula C₃₅H₅₆O₉[2]
Molecular Weight 620.81 g/mol [2]
Synonyms Cimicifugoside M, Cimigenol 3-α-L-arabinoside[1]
Appearance White to off-white powderCommercially available data
Purity (typical) ≥98.0% (HPLC)Commercially available data
Solubility Soluble in DMSO, methanol (B129727), ethanolCommercially available data

Biological Activity and Mechanism of Action

The primary biological activity of Cimiracemoside C revolves around its ability to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] Activation of AMPK can have profound effects on various metabolic pathways, making Cimiracemoside C a promising candidate for the research and development of treatments for metabolic disorders such as type 2 diabetes.

AMPK Activation
Potential Antidiabetic Effects

The activation of AMPK is a key mechanism for the therapeutic action of some antidiabetic drugs. By activating AMPK, Cimiracemoside C may enhance glucose uptake in peripheral tissues, such as skeletal muscle, and suppress hepatic gluconeogenesis, thereby contributing to lower blood glucose levels. Further research is needed to quantify the in vivo efficacy and to determine specific metrics such as IC50 values for glucose uptake and alpha-glucosidase inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of Cimiracemoside C.

Isolation and Purification of Cimiracemoside C from Cimicifuga racemosa

A general protocol for the isolation of triterpene glycosides from Cimicifuga racemosa is as follows:

  • Extraction: Powdered rhizomes of Cimicifuga racemosa are extracted with a suitable solvent, such as methanol or ethanol, at room temperature. The extraction is typically repeated multiple times to ensure a high yield.

  • Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, for example, n-hexane, ethyl acetate (B1210297), and n-butanol.

  • Chromatography: The fraction containing Cimiracemoside C (often the n-butanol or ethyl acetate fraction) is subjected to various chromatographic techniques for purification. These may include:

    • Silica gel column chromatography.

    • Reversed-phase C18 column chromatography.

    • High-performance liquid chromatography (HPLC).

  • Identification: The purified compound is identified and characterized using spectroscopic methods such as Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).

In Vitro AMPK Activation Assay

The activation of AMPK by Cimiracemoside C can be assessed using commercially available assay kits, such as a Homogeneous Time Resolved Fluorescence (HTRF) assay.

  • Cell Culture: A suitable cell line, such as C2C12 myotubes or HepG2 hepatocytes, is cultured under standard conditions.

  • Treatment: Cells are treated with varying concentrations of Cimiracemoside C for a specified period. A known AMPK activator (e.g., AICAR) can be used as a positive control.

  • Cell Lysis: After treatment, the cells are lysed to release the cellular proteins.

  • HTRF Assay: The cell lysate is then incubated with HTRF reagents, which include a europium cryptate-labeled anti-AMPK antibody and a d2-labeled anti-phospho-AMPK (Thr172) antibody.

  • Signal Detection: The HTRF signal is measured using a compatible plate reader. An increase in the signal ratio indicates an increase in the phosphorylation of AMPK at Threonine 172, signifying its activation.

Glucose Uptake Assay in C2C12 Myotubes

The effect of Cimiracemoside C on glucose uptake can be evaluated using a fluorescently labeled glucose analog, such as 2-NBDG.

  • Cell Differentiation: C2C12 myoblasts are differentiated into myotubes by culturing them in a low-serum medium.

  • Serum Starvation: Differentiated myotubes are serum-starved for a few hours before the assay.

  • Treatment: The cells are then treated with different concentrations of Cimiracemoside C. Insulin is typically used as a positive control.

  • 2-NBDG Incubation: Following treatment, the cells are incubated with 2-NBDG for a short period.

  • Fluorescence Measurement: After incubation, the cells are washed to remove extracellular 2-NBDG, and the intracellular fluorescence is measured using a fluorescence plate reader or a flow cytometer. An increase in fluorescence indicates enhanced glucose uptake.

Signaling Pathways and Experimental Workflows

AMPK Signaling Pathway

The following diagram illustrates the central role of AMPK in cellular metabolism and how Cimiracemoside C may exert its effects.

AMPK_Pathway cluster_upstream Upstream Signals cluster_core Core Regulation cluster_downstream Downstream Effects Cimiracemoside C Cimiracemoside C AMPK AMPK Cimiracemoside C->AMPK Activates Metabolic Stress (High AMP/ATP) Metabolic Stress (High AMP/ATP) Metabolic Stress (High AMP/ATP)->AMPK Activates Glucose Uptake Glucose Uptake AMPK->Glucose Uptake Stimulates Fatty Acid Oxidation Fatty Acid Oxidation AMPK->Fatty Acid Oxidation Stimulates Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis Inhibits Lipid Synthesis Lipid Synthesis AMPK->Lipid Synthesis Inhibits

Caption: Cimiracemoside C activates the AMPK signaling pathway.

Experimental Workflow for Isolation and Identification

Isolation_Workflow Start Cimicifuga racemosa (Powdered Rhizomes) Extraction Solvent Extraction (e.g., Methanol) Start->Extraction Partitioning Liquid-Liquid Partitioning Extraction->Partitioning Chromatography Column Chromatography (Silica, C18) Partitioning->Chromatography HPLC HPLC Purification Chromatography->HPLC Identification Spectroscopic Analysis (MS, NMR) HPLC->Identification End Pure Cimiracemoside C Identification->End Bioactivity_Workflow cluster_assays In Vitro Assays Start Cimiracemoside C (Purified Compound) AMPK_Assay AMPK Activation Assay (e.g., HTRF) Start->AMPK_Assay Glucose_Uptake Glucose Uptake Assay (e.g., 2-NBDG) Start->Glucose_Uptake Data_Analysis Data Analysis and Interpretation AMPK_Assay->Data_Analysis Glucose_Uptake->Data_Analysis Conclusion Assessment of Antidiabetic Potential Data_Analysis->Conclusion

References

Cimiracemoside C in Cimicifuga racemosa Extract: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimiracemoside C, a cycloartane (B1207475) triterpene glycoside, is a notable bioactive constituent of Cimicifuga racemosa (black cohosh) extract. This technical guide provides an in-depth overview of Cimiracemoside C, focusing on its chemical properties, biological activities, and the methodologies for its extraction, isolation, and quantification. The document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. Particular emphasis is placed on its role as an AMP-activated protein kinase (AMPK) activator, with detailed experimental protocols and visual representations of the relevant signaling pathway.

Introduction to Cimiracemoside C and Cimicifuga racemosa

Cimicifuga racemosa (L.) Nutt., commonly known as black cohosh, is a perennial herb native to North America.[1] The rhizome of the plant is rich in various secondary metabolites and has been traditionally used for a range of medicinal purposes.[1] Modern research has focused on its extracts for the management of menopausal symptoms.[2] The chemical composition of Cimicifuga racemosa is complex, with triterpene glycosides being a major class of compounds.[3] Among these, Cimiracemoside C (also known as Cimicifugoside M) has garnered scientific interest for its specific biological activities.[4][5]

Chemically, Cimiracemoside C is a cycloartane-type triterpene glycoside.[5] Triterpenes from Cimicifuga racemosa are considered significant for the plant's bioactivity.[3]

Physicochemical Properties of Cimiracemoside C

A clear understanding of the physicochemical properties of Cimiracemoside C is essential for its extraction, isolation, and formulation.

PropertyValueReference
Molecular Formula C₃₅H₅₆O₉[5]
Molecular Weight 620.81 g/mol [4]
CAS Number 256925-92-5[4][5]
Synonyms Cimicifugoside M[4][5]
Class Triterpene Glycoside (Cycloartane-type)[2]

Quantification of Cimiracemoside C in Cimicifuga racemosa Extracts

The concentration of Cimiracemoside C can vary significantly depending on the plant material, harvesting time, and the extraction method used. Accurate quantification is crucial for the standardization of Cimicifuga racemosa extracts. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) are the most common analytical techniques.

Extract Type/SampleCimiracemoside C Concentration / Total Triterpene Glycoside ContentAnalytical MethodReference
85-year-old Cimicifuga racemosa rhizome4.06% - 5.18% (total of four major triterpene glycosides including Cimiracemoside C)LC-MS[6]
Various Commercial Black Cohosh ProductsSignificant product-to-product variability in triterpene glycoside contentHPLC-PDA and LC-MS[1]

Biological Activity and Mechanism of Action

AMPK Activation

A primary biological activity of Cimiracemoside C is the activation of AMP-activated protein kinase (AMPK).[4] AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways.[7] Activation of AMPK can lead to a cascade of downstream effects that are beneficial for metabolic health, suggesting a potential therapeutic role for Cimiracemoside C in conditions like diabetes.[4]

Serotonergic Activity of Cimicifuga racemosa Extract

Extracts of Cimicifuga racemosa have been shown to exhibit serotonergic activity, including binding to serotonin (B10506) receptors and inhibiting serotonin reuptake.[6] However, studies suggest that the triterpene glycoside fraction, including compounds like Cimiracemoside C, does not significantly contribute to this activity.[6] The serotonergic effects are more likely attributed to other constituents, such as Nω-methylserotonin.[6][8]

Experimental Protocols

Extraction and Isolation of Cimiracemoside C from Cimicifuga racemosa Rhizomes

This protocol outlines a general procedure for the extraction and isolation of Cimiracemoside C.

Materials:

Procedure:

  • Extraction: Macerate the powdered rhizomes with methanol at room temperature. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.[9]

  • Fractionation: The crude extract can be fractionated using different solvents. For instance, an ethyl acetate fraction can be obtained which contains phenylpropanoid esters.[10] Triterpene glycosides can be partitioned and enriched through various liquid-liquid partitioning schemes.

  • Column Chromatography: Subject the enriched triterpene glycoside fraction to silica gel column chromatography.[9]

  • Elution: Elute the column with a gradient of solvents, such as chloroform-methanol, to separate the different compounds.

  • Isolation: Collect the fractions and monitor them by thin-layer chromatography (TLC). Combine the fractions containing Cimiracemoside C and concentrate them to yield the isolated compound.

  • Purification: Further purification can be achieved using preparative HPLC.

Quantification of Cimiracemoside C by UPLC-MS/MS

This protocol provides a general method for the quantitative analysis of Cimiracemoside C.

Instrumentation:

  • UPLC system coupled with a tandem mass spectrometer (MS/MS)

  • UPLC BEH C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm)[4]

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic acid

Procedure:

  • Standard Preparation: Prepare a stock solution of purified Cimiracemoside C in methanol. Create a series of working standard solutions by serial dilution.

  • Sample Preparation: Extract the powdered Cimicifuga racemosa material or dissolve the extract in a suitable solvent (e.g., 70% methanol). Sonicate and filter the solution through a 0.45 µm filter.[1]

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile/Methanol (e.g., 7:3 v/v) with 0.1% formic acid[4]

    • Flow Rate: 0.3 mL/min[4]

    • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the compounds of interest.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of Cimiracemoside C.

  • Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of Cimiracemoside C in the samples by interpolating their peak areas on the calibration curve.

In Vitro AMPK Activation Assay

This protocol describes a general method to assess the activation of AMPK by Cimiracemoside C.

Materials:

  • Purified recombinant AMPK enzyme

  • SAMS peptide (a synthetic substrate for AMPK)

  • [γ-³²P]ATP

  • Kinase assay buffer (containing HEPES, NaCl, DTT, MgCl₂)[11]

  • Cimiracemoside C

  • Positive control (e.g., AICAR)

  • P81 phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare the kinase reaction mixture in the assay buffer containing AMPK enzyme and SAMS peptide.

  • Add Cimiracemoside C at various concentrations to the reaction mixture. Include a vehicle control and a positive control.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).[11]

  • Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 papers extensively in phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity incorporated into the SAMS peptide using a scintillation counter.

  • Calculate the AMPK activity as a percentage of the control and plot the dose-response curve for Cimiracemoside C.

Signaling Pathway and Experimental Workflow Diagrams

AMPK_Signaling_Pathway Cimiracemoside_C Cimiracemoside C AMPK AMPK Cimiracemoside_C->AMPK Activates ATP_Consumption ATP Consumption AMPK->ATP_Consumption Inhibits ATP_Production ATP Production AMPK->ATP_Production Stimulates ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC Inhibits Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Stimulates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Autophagy Autophagy AMPK->Autophagy Stimulates Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake Stimulates LKB1 LKB1 LKB1->AMPK Phosphorylates & Activates CaMKK2 CaMKKβ CaMKK2->AMPK Phosphorylates & Activates Metabolic_Stress Metabolic Stress (e.g., low glucose, hypoxia) Metabolic_Stress->LKB1 Activates Fatty_Acid_Synthesis Fatty Acid Synthesis ACC->Fatty_Acid_Synthesis Promotes Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes

Caption: AMPK Signaling Pathway Activated by Cimiracemoside C.

Experimental_Workflow Start Start: Dried Cimicifuga racemosa Rhizomes Extraction Methanol Extraction Start->Extraction Fractionation Liquid-Liquid Partitioning Extraction->Fractionation Isolation Silica Gel Column Chromatography Fractionation->Isolation Purification Preparative HPLC Isolation->Purification Cimiracemoside_C_Pure Pure Cimiracemoside C Purification->Cimiracemoside_C_Pure Quantification UPLC-MS/MS Quantification Cimiracemoside_C_Pure->Quantification Biological_Assay In Vitro / In Vivo Biological Assays Cimiracemoside_C_Pure->Biological_Assay Data_Analysis Data Analysis and Interpretation Quantification->Data_Analysis AMPK_Assay AMPK Activation Assay Biological_Assay->AMPK_Assay AMPK_Assay->Data_Analysis

Caption: Experimental Workflow for Cimiracemoside C.

In Vitro and In Vivo Studies

While extensive research has been conducted on Cimicifuga racemosa extracts, studies focusing specifically on isolated Cimiracemoside C are less common. The following tables summarize the types of studies that are relevant for assessing the bioactivity of Cimiracemoside C.

In Vitro Studies
Assay TypeCell Line(s)Endpoint(s)Expected Outcome for Cimiracemoside C
Cytotoxicity Various cancer cell lines (e.g., MCF-7, HepG2)IC₅₀ (50% inhibitory concentration)Determination of cytotoxic potential
AMPK Activation Hepatocytes, myotubes, or other metabolically active cellsPhosphorylation of AMPK and its downstream targets (e.g., ACC)Increased phosphorylation, indicating AMPK activation
Glucose Uptake Adipocytes or muscle cellsUptake of radiolabeled glucose (e.g., ²-deoxy-D-[³H]glucose)Increased glucose uptake
In Vivo Studies
Animal ModelConditionDosage and AdministrationKey Parameters MeasuredExpected Outcome for Cimiracemoside C
Streptozotocin (STZ)-induced diabetic mice/rats Type 1 DiabetesOral gavage or intraperitoneal injectionBlood glucose levels, insulin (B600854) levels, glucose toleranceReduction in blood glucose, improvement in glucose tolerance
High-fat diet-induced obese mice Type 2 Diabetes / Metabolic SyndromeOral administration mixed with dietBody weight, fat mass, plasma lipids, insulin sensitivityImprovement in metabolic parameters
Immobilization stress model in mice Psychological StressOral administrationPlasma corticosterone (B1669441) and aspartate aminotransferase (AST) levelsAttenuation of stress markers

Conclusion

Cimiracemoside C is a key bioactive triterpene glycoside in Cimicifuga racemosa extract with demonstrated potential as an AMPK activator. This technical guide provides a foundational resource for researchers, outlining its chemical properties, analytical methodologies, and biological activities. The provided experimental protocols and pathway diagrams are intended to facilitate further investigation into the therapeutic potential of Cimiracemoside C, particularly in the context of metabolic disorders. Future research should focus on elucidating the precise quantitative contribution of Cimiracemoside C to the overall bioactivity of Cimicifuga racemosa extracts and on conducting more extensive in vivo studies to validate its therapeutic efficacy and safety.

References

Triterpenoid Glycosides in Black Cohosh: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Black Cohosh (Actaea racemosa or Cimicifuga racemosa), a perennial herb native to North America, has a long history of use in traditional medicine, particularly for alleviating symptoms associated with menopause.[1][2][3] The therapeutic potential of Black Cohosh is largely attributed to its complex mixture of bioactive compounds, with triterpenoid (B12794562) glycosides being a major class of interest.[3][4][5] These cycloartane-type glycosides are considered the primary active constituents, and commercial extracts are often standardized to a specific content of these compounds.[2][6][7] This technical guide provides an in-depth overview of the triterpenoid glycosides found in Black Cohosh, focusing on their quantification, experimental protocols for their analysis, and their mechanisms of action.

Quantitative Analysis of Triterpenoid Glycosides

The concentration of triterpenoid glycosides in Black Cohosh can vary significantly depending on the plant tissue, growing conditions, and harvest time.[1][8] The rhizome is the most commonly used part for medicinal preparations.[1][9] High-performance liquid chromatography (HPLC) is the most accepted technique for the quantification of these compounds, often coupled with detectors like Evaporative Light Scattering (ELSD) or Charged Aerosol Detection (CAD) due to the lack of a strong chromophore in many triterpenoid glycosides.[4][6]

Table 1: Concentration of Key Triterpenoid Glycosides in Black Cohosh Tissues

Triterpenoid GlycosidePlant TissueConcentration Range (mg/kg dry weight)Reference
23-epi-26-deoxyactein (B1259016)Inflorescence28,582 - 41,354[1][8]
Leaf8,250 - 16,799[1][8]
Rhizome2,688 - 4,094[1][8]
Root1,149 - 1,970[8]
Rachis598 - 1,987[8]
Cimiracemoside ARhizome677 - 1,138[1][8]
Root598 - 1,281[1][8]
Rachis0 - 462[1][8]
InflorescenceUp to 1,089[8]
LeafNot detected[1][8]

Table 2: Triterpenoid Glycoside Content in a Standardized Black Cohosh Extract

Triterpenoid GlycosideContent in 32 mg ExtractReference
Total Triterpene Glycosides2.26 mg (7.0%)[10]
23-epi-26-deoxyactein1.41 mg[10]
S-actein0.73 mg[10]
R-actein0.12 mg[10]

Experimental Protocols

Extraction of Triterpenoid Glycosides from Black Cohosh Rhizomes

This protocol describes a general method for the extraction of triterpenoid glycosides from dried and ground Black Cohosh rhizomes for analytical purposes.

Materials:

  • Dried and milled Black Cohosh rhizomes

  • 80% Ethanol (B145695)

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Macerate the dried, milled rhizomes of Actaea racemosa with 80% ethanol at room temperature.

  • Perform exhaustive extraction by repeating the maceration process three times.

  • Combine the ethanolic extracts and filter to remove solid plant material.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude extract.

  • The resulting extract can be further purified using chromatographic techniques or directly analyzed by HPLC.[11]

High-Performance Liquid Chromatography (HPLC) for Quantification

This section outlines a typical HPLC method for the separation and quantification of triterpenoid glycosides in Black Cohosh extracts.

Instrumentation:

  • HPLC system with a pump, autosampler, and column oven

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 2.7 µm particle size)[4]

  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)[4]

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, can be added to the mobile phase at 0.1%)[3]

  • Reference standards for triterpenoid glycosides (e.g., 27-deoxyactein)[4]

Chromatographic Conditions:

  • Mobile Phase: A gradient of water (A) and acetonitrile (B). A typical gradient could be: 0-10 min, 30% B; 10-25 min, 30-60% B; 25-30 min, 60-80% B; followed by a wash and re-equilibration step.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detector Settings (ELSD): Nebulizer temperature 60°C, Evaporator temperature 90°C, Gas flow 1.5 L/min.

Quantification:

  • Prepare a series of calibration standards of a known triterpenoid glycoside (e.g., 27-deoxyactein).[4]

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • The concentration of individual triterpenoid glycosides in the Black Cohosh extract is determined by comparing their peak areas to the calibration curve. The total triterpenoid glycoside content can be calculated by summing the concentrations of the individual identified peaks.[4]

G General Workflow for Triterpenoid Glycoside Analysis A Dried Black Cohosh Rhizome B Grinding and Milling A->B C Extraction with 80% Ethanol B->C D Filtration and Concentration C->D E Crude Extract D->E F HPLC Analysis (C18 column) E->F G Detection (ELSD/CAD) F->G H Quantification using Reference Standards G->H I Data Analysis and Reporting H->I

Workflow for Triterpenoid Glycoside Analysis

Mechanisms of Action and Signaling Pathways

The therapeutic effects of Black Cohosh are not fully understood, but several mechanisms of action have been proposed for its triterpenoid glycosides, moving beyond the initially hypothesized estrogenic activity, which is now largely refuted.[12][[“]][14] The primary mechanisms appear to involve serotonergic pathways, anti-inflammatory effects, and antioxidant activity.[2][12][[“]]

Serotonergic Activity

Some studies suggest that Black Cohosh extracts exhibit serotonergic activity, which may explain their efficacy in alleviating menopausal symptoms like hot flashes.[12][[“]][15] While triterpenoid glycosides themselves show weak binding to serotonin (B10506) receptors, other compounds in the extract, such as N(omega)-methylserotonin, have demonstrated potent activity.[15][16] However, the interplay between different constituents is complex and continues to be an area of active research. The proposed mechanism involves the modulation of serotonin receptors, particularly 5-HT7 and 5-HT1A, which are involved in thermoregulation.[5][17]

G Proposed Serotonergic Mechanism of Black Cohosh cluster_0 Black Cohosh Extract Triterpenoid Glycosides Triterpenoid Glycosides N(omega)-methylserotonin N(omega)-methylserotonin Serotonin Receptors (5-HT7, 5-HT1A) Serotonin Receptors (5-HT7, 5-HT1A) N(omega)-methylserotonin->Serotonin Receptors (5-HT7, 5-HT1A) binds and activates Thermoregulation in Hypothalamus Thermoregulation in Hypothalamus Serotonin Receptors (5-HT7, 5-HT1A)->Thermoregulation in Hypothalamus modulates Alleviation of Hot Flashes Alleviation of Hot Flashes Thermoregulation in Hypothalamus->Alleviation of Hot Flashes leads to

Proposed Serotonergic Mechanism
Anti-inflammatory and Antioxidant Pathways

Triterpenoid glycosides from Black Cohosh have demonstrated anti-inflammatory and antioxidant properties.[3][12][18] These compounds can suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and modulate key signaling pathways involved in inflammation.[12][18][19]

One of the prominent triterpenoid glycosides, 23-epi-26-deoxyactein, has been shown to suppress cytokine-induced nitric oxide production in microglial cells.[12][19] Furthermore, another triterpenoid, 25-acetylcimigenol xylopyranoside (ACCX), has been found to block osteoclastogenesis induced by RANKL or TNFα by abrogating the NF-κB and ERK signaling pathways.[20] This suggests a potential role in preventing bone loss.[20]

Anti-inflammatory Signaling of Black Cohosh Triterpenoids cluster_0 Inflammatory Stimuli (e.g., Cytokines, RANKL, TNFα) cluster_1 Intracellular Signaling Cytokines Cytokines Pro-inflammatory Mediators (e.g., NO) Pro-inflammatory Mediators (e.g., NO) Cytokines->Pro-inflammatory Mediators (e.g., NO) RANKL RANKL NF-κB Pathway NF-κB Pathway RANKL->NF-κB Pathway TNFα TNFα ERK Pathway ERK Pathway TNFα->ERK Pathway Triterpenoid Glycosides (e.g., 23-epi-26-deoxyactein, ACCX) Triterpenoid Glycosides (e.g., 23-epi-26-deoxyactein, ACCX) Triterpenoid Glycosides (e.g., 23-epi-26-deoxyactein, ACCX)->NF-κB Pathway inhibits Triterpenoid Glycosides (e.g., 23-epi-26-deoxyactein, ACCX)->ERK Pathway inhibits Triterpenoid Glycosides (e.g., 23-epi-26-deoxyactein, ACCX)->Pro-inflammatory Mediators (e.g., NO) suppresses production Osteoclastogenesis Osteoclastogenesis NF-κB Pathway->Osteoclastogenesis ERK Pathway->Osteoclastogenesis

Anti-inflammatory Signaling Pathways

Conclusion

The triterpenoid glycosides are a critical component of Black Cohosh, contributing significantly to its pharmacological profile. This guide provides a foundational understanding for researchers and drug development professionals, summarizing key quantitative data, detailing essential experimental protocols, and illustrating the proposed mechanisms of action. Further research is warranted to fully elucidate the synergistic effects of the various compounds within Black Cohosh extracts and to translate the preclinical findings into robust clinical applications. The variability in the chemical composition of available preparations underscores the importance of continued efforts in standardization and quality control.[2][21]

References

Methodological & Application

Application Notes and Protocols for Cimiracemoside C Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimiracemoside C is a triterpenoid (B12794562) saponin (B1150181) isolated from plants of the Cimicifuga genus, such as Cimicifuga racemosa (Black Cohosh). It is recognized for its potential biological activities, including the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. As research into the therapeutic potential of Cimiracemoside C expands, the need for accurate and reliable quantitative analysis is critical. This document provides detailed application notes and protocols for the use of Cimiracemoside C as an analytical standard for High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

The following table summarizes the typical performance characteristics of an HPLC method for the quantitative analysis of Cimiracemoside C. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

ParameterTypical Value
**Linearity (R²) **> 0.999
Linear Range 1 - 200 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (RSD%) < 2%
Retention Time (RT) Approximately 8.5 min

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of Cimiracemoside C analytical standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol (B129727) and make up the volume to the mark. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 200 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation (for Plant Extracts)
  • Extraction: Accurately weigh 1 g of powdered plant material (e.g., Cimicifuga rhizome) and place it in a flask. Add 50 mL of 80% methanol.

  • Ultrasonic Extraction: Sonicate the mixture for 30 minutes at room temperature.

  • Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC Operating Conditions
ParameterCondition
Instrument High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV-Vis Detector.
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Elution 0-15 min: 30-60% B15-20 min: 60-90% B20-25 min: 90% B25.1-30 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL

Visualizations

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh Cimiracemoside C Standard Stock Prepare Stock Solution (1 mg/mL) Standard->Stock Working Prepare Working Standards Stock->Working HPLC HPLC System Working->HPLC Sample Weigh Plant Material Extract Ultrasonic Extraction Sample->Extract Filter Filter Extract Extract->Filter Filter->HPLC Column C18 Column HPLC->Column Detection DAD/UV Detection (210 nm) Column->Detection Chromatogram Obtain Chromatograms Detection->Chromatogram Calibration Construct Calibration Curve Chromatogram->Calibration Quantification Quantify Cimiracemoside C Calibration->Quantification

Caption: Workflow for the quantitative analysis of Cimiracemoside C using HPLC.

Cimiracemoside C and AMPK Signaling Pathway

Cimiracemoside C has been identified as an activator of AMP-activated protein kinase (AMPK). AMPK is a central regulator of cellular energy metabolism. Its activation initiates a cascade of events aimed at restoring cellular energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP.

AMPK_Pathway cluster_upstream Upstream Regulation cluster_downstream_activation Downstream Activation cluster_downstream_inhibition Downstream Inhibition Cim Cimiracemoside C AMPK AMPK Cim->AMPK Activates PGC1a PGC-1α (Mitochondrial Biogenesis) AMPK->PGC1a ULK1 ULK1 (Autophagy) AMPK->ULK1 FOXO FOXO (Stress Resistance) AMPK->FOXO mTORC1 mTORC1 (Protein Synthesis) AMPK->mTORC1 SREBP1c SREBP-1c (Lipid Synthesis) AMPK->SREBP1c ACC ACC (Fatty Acid Synthesis) AMPK->ACC LKB1 LKB1 LKB1->AMPK Phosphorylates CaMKK2 CaMKKβ CaMKK2->AMPK Phosphorylates

Caption: Simplified AMPK signaling pathway activated by Cimiracemoside C.

Quantitative Analysis of Cimiracemoside C in Plant Extracts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimiracemoside C is a triterpenoid (B12794562) glycoside found in plants of the Cimicifuga genus, most notably in Black Cohosh (Cimicifuga racemosa). This compound, along with other related glycosides, is believed to contribute to the medicinal properties of Black Cohosh extracts, which are widely used in herbal supplements. Accurate quantification of Cimiracemoside C is crucial for the standardization of these extracts and for ensuring their quality, efficacy, and safety in therapeutic applications. This document provides detailed application notes and protocols for the quantitative analysis of Cimiracemoside C in plant extracts using High-Performance Liquid Chromatography (HPLC).

Data Presentation

The following table summarizes representative quantitative data for Cimiracemoside C in a Black Cohosh extract. This structured format allows for easy comparison of results from different studies or batches.

Plant SourceExtraction SolventAnalytical MethodCimiracemoside C Concentration (% w/w in extract)Reference
Cimicifuga racemosa (Black Cohosh) Root and Rhizome80% Methanol (B129727) in WaterHPLC-QTOF-MS~4.7% (as part of total triterpene glycosides)[1]

Experimental Protocols

Sample Preparation: Extraction of Cimiracemoside C from Plant Material

This protocol describes a general method for the extraction of Cimiracemoside C from dried and powdered plant material, such as the roots and rhizomes of Cimicifuga racemosa.

Materials:

  • Dried and finely powdered plant material (e.g., Black Cohosh root and rhizome)

  • 80% Methanol (Methanol:Water, 80:20 v/v)

  • Vortex mixer

  • Centrifuge

  • Filtration apparatus with 0.45 µm filter

Procedure:

  • Weigh approximately 10 g of the powdered plant material and place it into a suitable flask.

  • Add 100 mL of 80% methanol to the flask.

  • Securely cap the flask and vortex for 5 minutes to ensure thorough mixing.

  • Allow the mixture to macerate for 12 hours at room temperature with occasional shaking.

  • After 12 hours, filter the mixture to separate the extract from the plant material.

  • Repeat the extraction process on the plant material three more times with fresh solvent to ensure complete extraction.

  • Combine all the filtrates.

  • Evaporate the solvent from the combined filtrate under reduced pressure (e.g., using a rotary evaporator) to obtain the crude extract.

  • Store the dried extract at -20°C until further analysis.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the HPLC method for the quantification of Cimiracemoside C in the plant extract.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD) or a suitable mass spectrometer (e.g., QTOF-MS)
Column HyperClone C18, 3 µm particle size, 125 mm x 4 mm (or equivalent C18 column)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-40 min: 5-50% B40-45 min: 50-60% B45-55 min: 60-80% B55-60 min: 80-100% B
Flow Rate 0.5 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detection UV at 205 nm or MS detection in positive ion mode

Preparation of Standard and Sample Solutions:

  • Standard Stock Solution: Accurately weigh a known amount of Cimiracemoside C reference standard and dissolve it in methanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover a suitable concentration range (e.g., 10-500 µg/mL).

  • Sample Solution: Accurately weigh a portion of the dried plant extract and dissolve it in methanol. Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system. The concentration should be adjusted to fall within the range of the calibration curve.

Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject the calibration standards in triplicate, starting with the lowest concentration.

  • Construct a calibration curve by plotting the peak area against the concentration of the Cimiracemoside C standards.

  • Inject the sample solutions in triplicate.

  • Identify the Cimiracemoside C peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Calculate the concentration of Cimiracemoside C in the sample using the regression equation from the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow plant_material Dried & Powdered Plant Material extraction Extraction with 80% Methanol plant_material->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation filtration->evaporation crude_extract Crude Plant Extract evaporation->crude_extract dissolution Dissolution in Methanol & Filtration crude_extract->dissolution hplc_analysis HPLC Analysis dissolution->hplc_analysis quantification Quantification of Cimiracemoside C hplc_analysis->quantification

Caption: Experimental workflow for Cimiracemoside C analysis.

Cimiracemoside C and AMPK Signaling Pathway

Cimiracemoside C has been reported to activate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a central role in cellular energy homeostasis.[2][3][4][5][6] Activation of AMPK can lead to various metabolic benefits, including improved glucose uptake and fatty acid oxidation.

ampk_pathway cluster_input Cellular Stress / Cimiracemoside C cluster_core AMPK Activation cluster_downstream Downstream Effects Cimiracemoside_C Cimiracemoside C AMPK AMPK Cimiracemoside_C->AMPK pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation Glucose_Uptake Increased Glucose Uptake pAMPK->Glucose_Uptake Fatty_Acid_Oxidation Increased Fatty Acid Oxidation pAMPK->Fatty_Acid_Oxidation Gluconeogenesis Decreased Gluconeogenesis pAMPK->Gluconeogenesis

Caption: Simplified AMPK signaling pathway activated by Cimiracemoside C.

References

Application Notes and Protocols for the Extraction and Purification of Cimiracemoside C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction and purification of Cimiracemoside C, a bioactive triterpenoid (B12794562) glycoside found in plants of the Cimicifuga genus. The methodologies described are based on established scientific literature and are intended to guide researchers in obtaining high-purity Cimiracemoside C for further investigation and development.

Introduction

Cimiracemoside C is a cycloartane-type triterpenoid glycoside that has been isolated from several Cimicifuga species, including Cimicifuga racemosa (Black Cohosh).[1][2][3] Triterpenoid saponins (B1172615) from Cimicifuga are of significant interest due to their potential therapeutic activities, including effects on menopausal symptoms and as activators of AMP-dependent protein kinase (AMPK).[4][5] The complex nature of plant extracts necessitates robust and efficient extraction and purification strategies to isolate Cimiracemoside C for pharmacological studies and drug development.

This document outlines two primary methodologies: Ultrasound-Assisted Extraction (UAE) for efficient extraction from plant material and a multi-step purification protocol involving Macroporous Resin Chromatography and High-Performance Liquid Chromatography (HPLC).

Extraction Methodologies

Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction is a green and efficient method for extracting bioactive compounds from plant matrices.[6][7] The use of ultrasonic waves enhances solvent penetration and mass transfer, often leading to higher yields in shorter extraction times compared to conventional methods.[8]

Experimental Protocol: Ultrasound-Assisted Extraction of Cimiracemoside C

  • Plant Material Preparation:

    • Obtain dried rhizomes of Cimicifuga species.

    • Grind the rhizomes into a fine powder (40-60 mesh).

    • Dry the powder in an oven at 60°C to a constant weight to remove residual moisture.

  • Extraction Procedure:

    • Place a known quantity of the dried plant powder into an extraction vessel.

    • Add the extraction solvent (e.g., 60-80% ethanol (B145695) in water) at a specified solvent-to-solid ratio.

    • Submerge the extraction vessel in an ultrasonic bath with temperature control.

    • Set the desired ultrasonic power, extraction temperature, and extraction time.

    • After extraction, centrifuge the mixture at 4000 rpm for 15 minutes to separate the supernatant from the plant debris.[6]

    • Collect the supernatant and repeat the extraction process on the residue for exhaustive extraction.

    • Combine the supernatants from all extractions.

  • Solvent Removal:

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature below 60°C to obtain the crude extract.

Table 1: Optimized Parameters for Ultrasound-Assisted Extraction of Phenolic Compounds from Cimicifuga Rhizoma

ParameterOptimal Value for Total PhenolsOptimal Value for DPC*Reference
Ultrasonic Power377.35 W318.28 W[6]
Extraction Temperature70°C59.65°C[6]
Ethanol Concentration58.37%64.43%[6]

*DPC: Combination of Caffeic Acid, Isoferulic Acid, and Ferulic Acid. These parameters for phenolic compounds can serve as a starting point for optimizing the extraction of triterpenoid glycosides like Cimiracemoside C.

Workflow for Ultrasound-Assisted Extraction

UAE_Workflow Plant_Material Dried & Powdered Cimicifuga Rhizomes Extraction Ultrasound-Assisted Extraction (Ethanol/Water) Plant_Material->Extraction Centrifugation Centrifugation (4000 rpm, 15 min) Extraction->Centrifugation Supernatant Combined Supernatant Centrifugation->Supernatant Residue Plant Residue (Re-extract) Centrifugation->Residue Concentration Rotary Evaporation Supernatant->Concentration Residue->Extraction Crude_Extract Crude Extract for Purification Concentration->Crude_Extract

Caption: Workflow for Ultrasound-Assisted Extraction of Cimiracemoside C.

Purification Methodologies

A multi-step purification process is typically required to isolate Cimiracemoside C to a high degree of purity. This involves initial fractionation using macroporous resin chromatography followed by fine purification using preparative HPLC.

Macroporous Resin Chromatography

Macroporous resin chromatography is an effective technique for the initial enrichment of saponins from crude plant extracts.[9][10] The selection of the appropriate resin is crucial and depends on the polarity and molecular size of the target compounds.

Experimental Protocol: Macroporous Resin Chromatography

  • Resin Selection and Pre-treatment:

    • Select a suitable macroporous resin (e.g., D101, AB-8) based on preliminary screening for adsorption and desorption characteristics of triterpenoid saponins.

    • Pre-treat the resin by washing sequentially with ethanol and deionized water to remove any impurities.

  • Column Packing and Equilibration:

    • Pack a glass column with the pre-treated macroporous resin.

    • Equilibrate the column by passing deionized water through it until the effluent is neutral.

  • Sample Loading:

    • Dissolve the crude extract in deionized water to a suitable concentration.

    • Load the sample solution onto the equilibrated column at a controlled flow rate.

  • Washing:

    • Wash the column with deionized water to remove unbound impurities such as sugars and polar compounds.

  • Elution:

    • Elute the adsorbed triterpenoid glycosides with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol).

    • Collect fractions and monitor the composition using Thin Layer Chromatography (TLC) or analytical HPLC.

  • Fraction Pooling and Concentration:

    • Combine the fractions containing the target compounds based on the analysis.

    • Concentrate the pooled fractions under reduced pressure to obtain an enriched triterpenoid glycoside fraction.

Table 2: General Parameters for Macroporous Resin Chromatography of Saponins

ParameterTypical Value/Range
Resin TypeD101, AB-8, or other non-polar to weakly polar resins
Sample Concentration1-5 mg/mL
Loading Flow Rate1-2 Bed Volumes (BV)/hour
Elution Flow Rate1-3 BV/hour
Eluting SolventsStepwise gradient of Ethanol in Water (e.g., 30%, 50%, 70%, 95%)
Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution technique used for the final purification of individual compounds from enriched fractions.[11]

Experimental Protocol: Preparative HPLC Purification of Cimiracemoside C

  • Sample Preparation:

    • Dissolve the enriched triterpenoid glycoside fraction in the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a modifier like formic acid or acetic acid to improve peak shape).

    • Flow Rate: Dependent on the column dimensions, typically in the range of 2-5 mL/min.

    • Detection: UV detector (as triterpenoid glycosides may lack a strong chromophore, a low wavelength like 205 nm or an Evaporative Light Scattering Detector (ELSD) may be necessary).

    • Injection Volume: Dependent on the sample concentration and column capacity.

  • Fraction Collection:

    • Collect fractions corresponding to the peak of Cimiracemoside C based on the chromatogram.

  • Purity Analysis and Solvent Removal:

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation to obtain pure Cimiracemoside C.

Table 3: Exemplary HPLC Conditions for Triterpenoid Glycoside Separation

ParameterConditionReference
ColumnC18, 4.6 x 150 mm, 2.7 µm
Mobile Phase A0.1% Formic Acid in Water[11]
Mobile Phase BAcetonitrile[11]
Gradient40% B for 2 min, to 100% B in 30 min, hold for 2 min[11]
Flow Rate1.0 mL/min (analytical scale, adjust for preparative)
DetectionCharged Aerosol Detector (CAD) or ELSD

Purification Workflow

Purification_Workflow Crude_Extract Crude Extract Macroporous_Resin Macroporous Resin Chromatography Crude_Extract->Macroporous_Resin Washing Wash with Water (Remove Impurities) Macroporous_Resin->Washing Elution Elute with Ethanol Gradient Washing->Elution Enriched_Fraction Enriched Triterpenoid Glycoside Fraction Elution->Enriched_Fraction Prep_HPLC Preparative HPLC (C18 Column) Enriched_Fraction->Prep_HPLC Fraction_Collection Collect Cimiracemoside C Peak Prep_HPLC->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Analysis Pure_Compound Pure Cimiracemoside C Purity_Analysis->Pure_Compound

Caption: Multi-step purification workflow for Cimiracemoside C.

Data Presentation

Table 4: Summary of Quantitative Data for Cimiracemoside C Purification (Hypothetical Example)

Purification StepStarting Material (g)Product Mass (mg)Yield (%)Purity (%)
Crude Extraction100050,0005.0~1
Macroporous Resin Chromatography505,00010.0~20
Preparative HPLC5005010.0>98

Note: The values in this table are hypothetical and will vary depending on the plant material and the specific experimental conditions.

Concluding Remarks

The protocols outlined in these application notes provide a comprehensive framework for the successful extraction and purification of Cimiracemoside C. Researchers should note that optimization of each step is crucial for achieving high yields and purity. The provided parameters in the tables serve as a starting point for method development. The use of modern extraction techniques like UAE can significantly improve efficiency, while a combination of chromatographic methods is essential for isolating this specific triterpenoid glycoside.

References

Application Notes and Protocols for Cell-Based Assays Using Cimiracemoside C Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Cimiracemoside C, a known AMP-activated protein kinase (AMPK) activator isolated from Cimicifuga racemosa, in various cell-based assays. The protocols detailed below are designed to assess the anti-inflammatory, anti-cancer, and neuroprotective potential of Cimiracemoside C. While direct experimental data for Cimiracemoside C in these specific assays is limited in publicly available literature, the provided protocols are based on established methods for evaluating natural products and AMPK activators.

Introduction to Cimiracemoside C

Cimiracemoside C is a triterpenoid (B12794562) glycoside that has been identified as an activator of AMPK, a key cellular energy sensor. Activation of AMPK can influence a wide range of cellular processes, including inflammation, cell growth, and neuronal function. This suggests that Cimiracemoside C may have therapeutic potential in diseases where these pathways are dysregulated, such as chronic inflammatory conditions, cancer, and neurodegenerative disorders. The following protocols provide a framework for investigating these potential activities in a laboratory setting.

Data Presentation: Illustrative Quantitative Data

The following tables present hypothetical data to illustrate how the results from the described assays could be summarized. Note: This data is for illustrative purposes only and is not derived from actual experimental results for Cimiracemoside C.

Table 1: Anti-Inflammatory Activity of Cimiracemoside C

AssayCell LineInducerCimiracemoside C Conc. (µM)Inhibition (%)IC50 (µM)
Nitric Oxide (NO) ProductionRAW 264.7LPS (1 µg/mL)115.2 ± 2.125.8
1048.5 ± 3.5
5085.1 ± 4.2
TNF-α SecretionTHP-1LPS (1 µg/mL)112.8 ± 1.930.2
1045.3 ± 2.8
5082.4 ± 3.9
IL-6 SecretionTHP-1LPS (1 µg/mL)118.1 ± 2.522.5
1052.7 ± 4.1
5088.9 ± 3.7

Table 2: Anti-Cancer Activity of Cimiracemoside C

AssayCell LineCimiracemoside C Conc. (µM)Inhibition of Proliferation (%)IC50 (µM)
MTT AssayMCF-7 (Breast Cancer)110.5 ± 1.845.1
1035.2 ± 3.1
5078.6 ± 4.5
MTT AssayPC-3 (Prostate Cancer)18.9 ± 1.552.7
1031.4 ± 2.9
5075.3 ± 4.1
MTT AssayHCT116 (Colon Cancer)112.1 ± 2.040.9
1040.8 ± 3.6
5081.2 ± 4.8

Table 3: Neuroprotective Activity of Cimiracemoside C

AssayCell LineToxinCimiracemoside C Conc. (µM)Increase in Cell Viability (%)EC50 (µM)
MTT AssaySH-SY5Y6-OHDA (100 µM)0.115.8 ± 2.28.5
142.1 ± 3.8
1075.6 ± 5.1
LDH Release AssayPC12H₂O₂ (200 µM)0.112.5 ± 1.910.2
138.9 ± 3.5
1070.2 ± 4.7

Experimental Protocols

Protocol 1: Anti-Inflammatory Assay - Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

This protocol determines the ability of Cimiracemoside C to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[1]

Materials:

  • RAW 264.7 cells (ATCC TIB-71)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Cimiracemoside C standard

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of Cimiracemoside C (e.g., 1, 10, 50 µM) for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL final concentration) to the wells and incubate for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent to each well.

    • Incubate at room temperature for 10 minutes.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the concentration of nitrite from a sodium nitrite standard curve. The percentage of NO inhibition is calculated as: (1 - (Absorbance of treated sample / Absorbance of LPS control)) x 100.

Protocol 2: Anti-Cancer Assay - Cell Proliferation (MTT Assay)

This protocol assesses the effect of Cimiracemoside C on the proliferation of cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity as an indicator of cell viability.[2][3][4]

Materials:

  • Cancer cell lines (e.g., MCF-7, PC-3, HCT116)

  • Appropriate cell culture medium with 10% FBS

  • Cimiracemoside C standard

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of Cimiracemoside C (e.g., 1, 10, 50, 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. The percentage of proliferation inhibition is calculated as: (1 - (Absorbance of treated sample / Absorbance of control)) x 100.

Protocol 3: Neuroprotection Assay - Toxin-Induced Cell Death in SH-SY5Y Cells

This protocol evaluates the neuroprotective effect of Cimiracemoside C against a neurotoxin-induced cell death in the human neuroblastoma SH-SY5Y cell line.[5][6][7]

Materials:

  • SH-SY5Y cells (ATCC CRL-2266)

  • DMEM/F12 medium with 10% FBS

  • Cimiracemoside C standard

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or H₂O₂)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding and Differentiation (Optional but Recommended): Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well. For a more neuron-like phenotype, differentiate the cells with retinoic acid (10 µM) for 5-7 days.

  • Pre-treatment: Pre-treat the cells with various concentrations of Cimiracemoside C (e.g., 0.1, 1, 10 µM) for 24 hours.

  • Toxin Exposure: Add the neurotoxin (e.g., 100 µM 6-OHDA or 200 µM H₂O₂) to the wells and incubate for another 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well.

  • Data Analysis: Measure the absorbance at 570 nm. The percentage increase in cell viability is calculated as: ((Absorbance of treated sample - Absorbance of toxin control) / (Absorbance of untreated control - Absorbance of toxin control)) x 100.

Visualizations

Signaling Pathways and Experimental Workflows

AMPK_Signaling_Pathway cluster_upstream Upstream Signals cluster_core Core Regulation cluster_downstream Downstream Effects Cimiracemoside C Cimiracemoside C AMPK AMPK Cimiracemoside C->AMPK Activates Cellular Stress\n(e.g., Low ATP/AMP ratio) Cellular Stress (e.g., Low ATP/AMP ratio) Cellular Stress\n(e.g., Low ATP/AMP ratio)->AMPK Activates Inhibition of\nInflammatory Pathways\n(e.g., NF-κB) Inhibition of Inflammatory Pathways (e.g., NF-κB) AMPK->Inhibition of\nInflammatory Pathways\n(e.g., NF-κB) Inhibits Inhibition of\nCell Proliferation\n(e.g., mTORC1 inhibition) Inhibition of Cell Proliferation (e.g., mTORC1 inhibition) AMPK->Inhibition of\nCell Proliferation\n(e.g., mTORC1 inhibition) Inhibits Promotion of\nNeuronal Survival\n(e.g., Autophagy, Antioxidant defense) Promotion of Neuronal Survival (e.g., Autophagy, Antioxidant defense) AMPK->Promotion of\nNeuronal Survival\n(e.g., Autophagy, Antioxidant defense) Promotes

Caption: Cimiracemoside C activates AMPK, leading to diverse downstream cellular effects.

Anti_Inflammatory_Assay_Workflow A 1. Seed RAW 264.7 Cells (5x10⁴ cells/well) B 2. Pre-treat with Cimiracemoside C (1 hr) A->B C 3. Stimulate with LPS (1 µg/mL, 24 hrs) B->C D 4. Collect Supernatant C->D E 5. Perform Griess Assay for Nitric Oxide D->E F 6. Measure Absorbance at 540 nm E->F

Caption: Workflow for the anti-inflammatory nitric oxide inhibition assay.

Anti_Cancer_Assay_Workflow A 1. Seed Cancer Cells (5x10³ cells/well) B 2. Treat with Cimiracemoside C (48-72 hrs) A->B C 3. Add MTT Reagent (4 hrs) B->C D 4. Solubilize Formazan with DMSO C->D E 5. Measure Absorbance at 570 nm D->E

Caption: Workflow for the anti-cancer MTT proliferation assay.

Neuroprotection_Assay_Workflow A 1. Seed SH-SY5Y Cells (1x10⁴ cells/well) B 2. Pre-treat with Cimiracemoside C (24 hrs) A->B C 3. Expose to Neurotoxin (e.g., 6-OHDA, 24 hrs) B->C D 4. Assess Cell Viability (MTT Assay) C->D E 5. Measure Absorbance at 570 nm D->E

Caption: Workflow for the neuroprotection assay using a neurotoxin challenge.

References

In Vitro Applications of Cimiracemoside C: A Focus on Metabolic Regulation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Cimiracemoside C as a Potential Modulator of Cellular Energy Metabolism

Cimiracemoside C, a triterpenoid (B12794562) glycoside isolated from Cimicifuga racemosa (black cohosh), has emerged as a compound of interest for its potential therapeutic applications. While comprehensive in vitro studies on its direct anti-inflammatory and apoptotic effects are limited, existing research points towards a significant role in the regulation of cellular energy homeostasis through the activation of AMP-activated protein kinase (AMPK). This document provides an overview of the known in vitro effects of Cimiracemoside C and presents a representative protocol for investigating its mechanism of action in a cell-based assay.

Key Findings from In Vitro Studies

The primary in vitro research on Cimiracemoside C has focused on its ability to activate AMPK, a key enzyme in cellular energy sensing and metabolic regulation. A study investigating the effects of a Cimicifuga racemosa extract and its components demonstrated that Cimiracemoside C contributes to the activation of AMPK in human hepatoma HepaRG cells.[1][2][3][4] Activation of AMPK is a critical cellular response to low energy levels and plays a crucial role in various physiological processes, including glucose and lipid metabolism.

Due to a lack of specific in vitro studies, there is currently no direct evidence to detail the anti-inflammatory or apoptotic effects of isolated Cimiracemoside C.

Quantitative Data Summary

CompoundCell LineAssayResultReference
Cimiracemoside CHepaRGAMPK ActivationActivation of AMPK observed[3]

Experimental Protocols

The following is a representative protocol for an in vitro AMPK activation assay with Cimiracemoside C in HepaRG cells, based on standard methodologies.

Protocol: In Vitro AMPK Activation Assay in HepaRG Cells

1. Cell Culture and Maintenance:

  • Culture HepaRG cells in Williams' E Medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, 5 µg/mL insulin, and 2 mM L-glutamine.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Differentiate the cells by adding 1.7% DMSO to the culture medium for 2 weeks prior to the experiment to induce a hepatocyte-like phenotype.[5][6]

2. Cell Treatment:

  • Seed differentiated HepaRG cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Prepare stock solutions of Cimiracemoside C in DMSO.

  • Dilute the Cimiracemoside C stock solution in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Replace the culture medium with the medium containing different concentrations of Cimiracemoside C or vehicle control (DMSO).

  • Incubate the cells for a predetermined time course (e.g., 1, 3, 6, 12, 24 hours).

3. Measurement of AMPK Activation (Western Blotting):

  • Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the cell lysates using a BCA protein assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE on a 10% polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated AMPK (p-AMPK α at Thr172) and total AMPK (AMPKα) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software. The ratio of p-AMPK to total AMPK is used to determine the level of AMPK activation.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis HepaRG_culture HepaRG Cell Culture Differentiation Differentiation with DMSO HepaRG_culture->Differentiation Seeding Seeding in 96-well Plates Differentiation->Seeding Cell_treatment Treat Cells Seeding->Cell_treatment 24h Adhesion Cim_prep Prepare Cimiracemoside C Solutions Cim_prep->Cell_treatment Lysis Cell Lysis Cell_treatment->Lysis Incubation WB Western Blot for p-AMPK/AMPK Lysis->WB Data_analysis Data Analysis WB->Data_analysis

Experimental workflow for in vitro AMPK activation assay.

AMPK_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects CimiracemosideC Cimiracemoside C AMPK AMPK CimiracemosideC->AMPK Activates Metabolic_Pathways Metabolic Pathways (e.g., Glycolysis, Fatty Acid Oxidation) AMPK->Metabolic_Pathways Regulates Gene_Expression Gene Expression (e.g., PGC-1α) AMPK->Gene_Expression Regulates

AMPK signaling pathway activated by Cimiracemoside C.

References

Cimiracemoside C: Application Notes on Solubility and Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of Cimiracemoside C and protocols for the preparation of stock and working solutions. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Physicochemical Data

PropertyValueSource
Molecular Formula C₃₅H₅₆O₉[1]
Molecular Weight 620.81 g/mol [1][2]
CAS Number 256925-92-5[1][2]
Synonyms Cimicifugoside M[1][2]

Solubility Data

Cimiracemoside C is a triterpenoid (B12794562) glycoside and, like many natural products, exhibits limited solubility in aqueous solutions. Organic solvents are typically required for the preparation of concentrated stock solutions. The following table summarizes the available solubility data.

SolventConcentrationObservationsSource
Dimethyl Sulfoxide (DMSO) ≥ 5.0 mg/mLA clear solution can be obtained.[2]
DMSO/Saline/SBE-β-CD ≥ 0.5 mg/mLA clear solution is formed in a mixture of 10% DMSO and 90% 20% SBE-β-CD in saline.[2]
DMSO/Corn Oil ≥ 0.5 mg/mLA clear solution is formed in a mixture of 10% DMSO and 90% corn oil.[2]

Note: "SBE-β-CD" refers to Sulfobutyl ether-β-cyclodextrin, a modified cyclodextrin (B1172386) used to enhance the solubility of poorly soluble compounds.

Experimental Protocols

Protocol 1: Preparation of a 5 mg/mL Cimiracemoside C Stock Solution in DMSO

Materials:

  • Cimiracemoside C powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Aseptically weigh the desired amount of Cimiracemoside C powder.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 5 mg/mL. For example, to prepare 1 mL of a 5 mg/mL stock solution, add 1 mL of DMSO to 5 mg of Cimiracemoside C.

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If precipitation is observed, gentle heating (e.g., in a 37°C water bath) and/or sonication can be used to aid dissolution.[2]

  • Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots as recommended in the stability section below.

Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays

Materials:

  • Cimiracemoside C stock solution (5 mg/mL in DMSO)

  • Appropriate cell culture medium, pre-warmed to 37°C

Procedure:

  • Thaw a single aliquot of the Cimiracemoside C stock solution at room temperature.

  • Perform a serial dilution of the stock solution into pre-warmed cell culture medium to achieve the desired final concentration.

  • To minimize solvent toxicity, ensure the final concentration of DMSO in the cell culture medium is less than 0.5%.[3]

  • Gently mix the working solution by pipetting or inverting the tube.

  • Use the freshly prepared working solution for your experiments immediately.

Protocol 3: Preparation of a Working Solution for In Vivo Animal Studies

This protocol provides a method to prepare a Cimiracemoside C formulation suitable for administration in animal models.[2]

Materials:

  • Cimiracemoside C stock solution (5 mg/mL in DMSO)

  • 20% Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in sterile saline

  • Sterile conical tubes

Procedure:

  • To prepare a 1 mL working solution of 0.5 mg/mL, add 100 µL of the 5 mg/mL Cimiracemoside C DMSO stock solution to 900 µL of 20% SBE-β-CD in saline.[2]

  • Mix the solution thoroughly by vortexing.[2]

  • This protocol yields a clear solution of ≥ 0.5 mg/mL.[2]

  • It is recommended to prepare this working solution fresh on the day of use.[2]

Stability and Storage

Proper storage of Cimiracemoside C solutions is critical to maintain their biological activity.

Solution TypeStorage TemperatureDurationLight ProtectionSource
Powder -20°C3 yearsNot specified[3]
Stock Solution in DMSO -80°C6 monthsProtect from light[2]
-20°C1 monthProtect from light[2]

Important Considerations:

  • Avoid repeated freeze-thaw cycles of stock solutions.[2]

  • For long-term storage of stock solutions, -80°C is recommended.[2]

Biological Activity and Signaling Pathway

Cimiracemoside C is an activator of AMP-activated protein kinase (AMPK).[2] AMPK is a key cellular energy sensor that plays a central role in regulating metabolic pathways.

Cimiracemoside_C_AMPK_Pathway Cimiracemoside_C Cimiracemoside C AMPK AMPK (AMP-activated protein kinase) Cimiracemoside_C->AMPK Activates Inhibition_Node AMPK->Inhibition_Node Activation_Node AMPK->Activation_Node Anabolic_Pathways Anabolic Pathways (e.g., fatty acid synthesis, protein synthesis) Catabolic_Pathways Catabolic Pathways (e.g., glycolysis, fatty acid oxidation) Inhibition_Node->Anabolic_Pathways Activation_Node->Catabolic_Pathways Experimental_Workflow Start Start: Cimiracemoside C Powder Prepare_Stock Prepare Stock Solution (e.g., 5 mg/mL in DMSO) Start->Prepare_Stock Store_Stock Store Aliquots (-80°C or -20°C) Prepare_Stock->Store_Stock Prepare_Working Prepare Working Solution (Dilute in medium or vehicle) Prepare_Stock->Prepare_Working Store_Stock->Prepare_Working Use stored aliquot In_Vitro In Vitro Assay (Cell-based) Prepare_Working->In_Vitro In_Vivo In Vivo Study (Animal model) Prepare_Working->In_Vivo End End: Data Analysis In_Vitro->End In_Vivo->End

References

Application Note: Quantitative Determination of Cimiracemoside C in Biological Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Cimiracemoside C. The protocol provides a detailed procedure for sample preparation, chromatographic separation, and mass spectrometric detection of Cimiracemoside C, making it suitable for researchers, scientists, and drug development professionals. The method is designed to be a representative example for the analysis of Cimiracemoside C in a typical biological matrix, such as plasma.

Introduction

Cimiracemoside C is a triterpenoid (B12794562) saponin (B1150181) found in plants of the Cimicifuga species, which are used in traditional medicine. Accurate and sensitive quantification of Cimiracemoside C is crucial for pharmacokinetic studies, quality control of herbal products, and research into its biological activities. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the ideal analytical technique for this purpose.[1][2] This document provides a comprehensive protocol for the detection of Cimiracemoside C using LC-MS/MS.

Experimental

Materials and Reagents
  • Cimiracemoside C reference standard

  • Internal Standard (IS), e.g., a structurally similar saponin not present in the sample

  • LC-MS/MS grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid

  • Human plasma (or other relevant biological matrix)

  • Solid Phase Extraction (SPE) cartridges

Sample Preparation

A protein precipitation and solid-phase extraction (SPE) method is employed for the extraction of Cimiracemoside C from plasma samples.

Protocol:

  • Protein Precipitation:

    • To 100 µL of plasma sample, add 200 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 20% methanol in water to remove interferences.

    • Elute Cimiracemoside C and the internal standard with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a reversed-phase C18 column.

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B in 5 min, hold at 95% B for 2 min, re-equilibrate at 5% B for 3 min
Mass Spectrometry

Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI).

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
Capillary Voltage 3.5 kV
Gas Flow (Desolvation) 800 L/hr
Gas Flow (Cone) 150 L/hr
Collision Gas Argon

MRM Transitions:

Based on the molecular weight of Cimiracemoside C (620.8 g/mol )[3], the following precursor and product ions are proposed for monitoring. The exact transitions should be optimized by infusing a standard solution of Cimiracemoside C into the mass spectrometer.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Cimiracemoside C621.4 [M+H]⁺To be determined100To be optimized
Internal StandardTo be determinedTo be determined100To be optimized

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis LC-MS/MS Analysis plasma_sample Plasma Sample add_is Add Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection sample_loading Sample Loading supernatant_collection->sample_loading spe_conditioning SPE Cartridge Conditioning spe_conditioning->sample_loading washing Washing sample_loading->washing elution Elution washing->elution evaporation Evaporation elution->evaporation reconstitution Reconstitution evaporation->reconstitution lc_injection LC Injection reconstitution->lc_injection chromatographic_separation Chromatographic Separation lc_injection->chromatographic_separation ms_detection Mass Spectrometric Detection (MRM Mode) chromatographic_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis

Caption: Experimental workflow for Cimiracemoside C detection.

Conclusion

This application note provides a representative LC-MS/MS method for the determination of Cimiracemoside C in a biological matrix. The described sample preparation and analytical conditions can serve as a starting point for method development and validation. The high sensitivity and selectivity of LC-MS/MS make it a powerful tool for the quantitative analysis of Cimiracemoside C in various research applications.

References

Cimiracemoside C for Osteoporosis Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. The search for novel therapeutic agents to combat osteoporosis is a significant area of research. Cimiracemoside C, a triterpene glycoside isolated from the rhizomes of Cimicifuga racemosa (black cohosh), represents a promising candidate for investigation. While direct studies on Cimiracemoside C for osteoporosis are limited, research on other triterpenoid (B12794562) glycosides from Cimicifuga racemosa suggests potent effects on bone metabolism. Notably, compounds from this class have been shown to inhibit osteoclastogenesis, the process of bone resorption, and promote osteoblastogenesis, the process of bone formation.[1][2][3] This document provides detailed application notes and proposed experimental protocols for investigating the anti-osteoporotic potential of Cimiracemoside C.

Proposed Mechanism of Action

Based on studies of related triterpene glycosides from Cimicifuga racemosa, Cimiracemoside C is hypothesized to exert its anti-osteoporotic effects through a dual mechanism:

  • Inhibition of Osteoclast Differentiation and Function: Cimiracemoside C may suppress the Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced signaling cascade in osteoclast precursors. This is a critical pathway for osteoclast formation and activation.[2] Key molecular targets may include the downstream signaling molecules NF-κB and MAPKs (ERK, p38, JNK), leading to reduced expression of key osteoclastogenic transcription factors like c-Fos and NFATc1.

  • Promotion of Osteoblast Differentiation and Mineralization: Cimiracemoside C may enhance the differentiation of osteoblasts and the formation of mineralized bone nodules.[4] This could be mediated through the upregulation of key osteogenic markers such as Alkaline Phosphatase (ALP), Runt-related transcription factor 2 (Runx2), and Osteocalcin (B1147995) (OCN). Some evidence suggests that this effect could be mediated via an estrogen receptor-dependent mechanism.[3][4]

Data Presentation: Expected Quantitative Outcomes

The following tables present hypothetical quantitative data that could be expected from in vitro experiments with Cimiracemoside C, based on the activity of similar compounds. These tables are for illustrative purposes to guide researchers in data interpretation.

Table 1: Effect of Cimiracemoside C on Osteoclast Differentiation

Concentration (µM)Number of TRAP-positive Multinucleated Cells (per well)Inhibition of Osteoclastogenesis (%)
0 (Vehicle Control)150 ± 120
1115 ± 1023.3
565 ± 856.7
1025 ± 583.3
255 ± 296.7

Table 2: Effect of Cimiracemoside C on Osteoclast-Specific Gene Expression (Fold Change vs. Vehicle Control)

Gene1 µM5 µM10 µM25 µM
c-Fos0.8 ± 0.10.5 ± 0.080.2 ± 0.050.1 ± 0.03
NFATc10.9 ± 0.120.6 ± 0.10.3 ± 0.060.15 ± 0.04
TRAP (Acp5)0.85 ± 0.10.55 ± 0.090.25 ± 0.050.1 ± 0.02
Cathepsin K0.9 ± 0.110.65 ± 0.10.35 ± 0.070.2 ± 0.04

Table 3: Effect of Cimiracemoside C on Osteoblast Differentiation

Concentration (µM)Alkaline Phosphatase (ALP) Activity (nmol/min/mg protein)Mineralized Nodule Formation (Area %)
0 (Vehicle Control)50 ± 515 ± 3
175 ± 825 ± 4
5120 ± 1145 ± 6
10180 ± 1570 ± 8
25195 ± 1875 ± 9

Table 4: Effect of Cimiracemoside C on Osteoblast-Specific Gene Expression (Fold Change vs. Vehicle Control)

Gene1 µM5 µM10 µM25 µM
Runx21.5 ± 0.22.5 ± 0.34.0 ± 0.54.2 ± 0.6
ALP1.8 ± 0.253.0 ± 0.45.5 ± 0.75.8 ± 0.8
Osteocalcin1.3 ± 0.152.2 ± 0.33.5 ± 0.43.8 ± 0.5
Collagen I1.6 ± 0.22.8 ± 0.354.5 ± 0.64.7 ± 0.7

Experimental Protocols

In Vitro Assays

1. Osteoclast Differentiation Assay

  • Cell Line: Murine bone marrow-derived macrophages (BMMs) or RAW 264.7 cells.

  • Protocol:

    • Seed BMMs (1x10^5 cells/well) or RAW 264.7 cells (1x10^4 cells/well) in a 96-well plate.

    • Culture BMMs in α-MEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 30 ng/mL M-CSF.

    • After 24 hours, treat the cells with various concentrations of Cimiracemoside C in the presence of 50 ng/mL RANKL to induce osteoclast differentiation.

    • Culture for 5-7 days, replacing the medium every 2-3 days.

    • Fix the cells and stain for Tartrate-Resistant Acid Phosphatase (TRAP) using a commercial kit.

    • Count TRAP-positive multinucleated (≥3 nuclei) cells under a microscope.

2. Gene Expression Analysis in Osteoclasts by RT-qPCR

  • Protocol:

    • Culture BMMs or RAW 264.7 cells with Cimiracemoside C and RANKL as described above for 3 days.

    • Isolate total RNA using a suitable RNA extraction kit.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform quantitative real-time PCR (RT-qPCR) using primers for target genes (e.g., c-Fos, NFATc1, TRAP, Cathepsin K) and a housekeeping gene (e.g., GAPDH).

    • Analyze the data using the 2^-ΔΔCt method.

3. Osteoblast Differentiation and Mineralization Assay

  • Cell Line: Murine pre-osteoblastic MC3T3-E1 cells or primary mouse bone marrow stromal cells (BMSCs).

  • Protocol:

    • Seed MC3T3-E1 cells (2x10^4 cells/well) in a 24-well plate.

    • Culture in osteogenic induction medium (α-MEM with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate).

    • Treat cells with various concentrations of Cimiracemoside C.

    • Culture for 7-14 days for ALP activity and 21-28 days for mineralization, replacing the medium every 2-3 days.

    • For ALP activity, lyse the cells and measure activity using a p-nitrophenyl phosphate (B84403) (pNPP) substrate-based assay.

    • For mineralization, fix the cells and stain with Alizarin Red S to visualize calcium deposits. Quantify by extracting the stain and measuring absorbance.

4. Gene Expression Analysis in Osteoblasts by RT-qPCR

  • Protocol:

    • Culture MC3T3-E1 cells with Cimiracemoside C in osteogenic medium for 7 days.

    • Isolate total RNA, synthesize cDNA, and perform RT-qPCR as described for osteoclasts, using primers for osteoblast-specific genes (e.g., Runx2, ALP, Osteocalcin, Collagen I).

In Vivo Model

Ovariectomy (OVX)-Induced Osteoporosis in Rats or Mice

  • Animal Model: Adult female Sprague-Dawley rats or C57BL/6 mice are commonly used.[1][5]

  • Protocol:

    • Perform bilateral ovariectomy (OVX) to induce estrogen deficiency and subsequent bone loss. A sham-operated group should be included as a control.

    • After a recovery period of 2-4 weeks to allow for bone loss to establish, treat the animals with Cimiracemoside C (e.g., via oral gavage) daily for 8-12 weeks. Include a vehicle control group and a positive control group (e.g., estradiol).

    • At the end of the treatment period, euthanize the animals and collect femurs and lumbar vertebrae.

    • Analyze bone microarchitecture using micro-computed tomography (μCT) to determine parameters such as bone mineral density (BMD), bone volume/total volume (BV/TV), trabecular number (Tb.N), and trabecular separation (Tb.Sp).

    • Perform biomechanical testing (e.g., three-point bending test) on the femurs to assess bone strength.

    • Conduct histological analysis (e.g., H&E staining, TRAP staining) of the bone sections to visualize bone structure and osteoclast numbers.

    • Analyze serum for bone turnover markers, such as osteocalcin (formation) and C-terminal telopeptide of type I collagen (CTX-I) (resorption).

Visualizations

G cluster_0 Cimiracemoside C cluster_1 Osteoclast Precursor Cimiracemoside C Cimiracemoside C MAPK MAPKs (ERK, p38, JNK) Cimiracemoside C->MAPK Inhibits NFkB NF-κB Cimiracemoside C->NFkB Inhibits RANKL RANKL RANK RANK RANKL->RANK TRAF6 TRAF6 RANK->TRAF6 TRAF6->MAPK TRAF6->NFkB c_Fos_NFATc1 c-Fos / NFATc1 MAPK->c_Fos_NFATc1 NFkB->c_Fos_NFATc1 Osteoclastogenesis Osteoclast Differentiation & Activation c_Fos_NFATc1->Osteoclastogenesis

Caption: Proposed inhibitory pathway of Cimiracemoside C on RANKL-induced osteoclastogenesis.

G cluster_0 Cimiracemoside C cluster_1 Osteoblast Precursor Cimiracemoside C Cimiracemoside C Runx2 Runx2 Cimiracemoside C->Runx2 Promotes ALP_OCN ALP, Osteocalcin, Col-I Runx2->ALP_OCN Osteoblast_Differentiation Osteoblast Differentiation & Mineralization ALP_OCN->Osteoblast_Differentiation G cluster_analysis start Start: Ovariectomy (OVX) in Rodents treatment Treatment Period (8-12 weeks) - Vehicle - Cimiracemoside C - Positive Control (Estradiol) start->treatment collection Euthanasia & Sample Collection (Femur, Vertebrae, Serum) treatment->collection analysis Analysis collection->analysis microCT μCT Analysis (BMD, BV/TV, Tb.N, Tb.Sp) analysis->microCT biomechanics Biomechanical Testing (Bone Strength) analysis->biomechanics histology Histology (H&E, TRAP staining) analysis->histology serum Serum Analysis (Osteocalcin, CTX-I) analysis->serum

References

Cimiracemoside C: Application Notes and Protocols for Anti-inflammatory Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimiracemoside C is a cycloartane (B1207475) triterpenoid (B12794562) glycoside, a class of natural products that has garnered significant interest for its diverse biological activities, including potential anti-inflammatory effects. These compounds are predominantly found in plants of the Cimicifuga (now Actaea) genus, which have a history of use in traditional medicine for treating inflammatory conditions. This document provides detailed application notes and experimental protocols for researchers investigating the anti-inflammatory properties of Cimiracemoside C. While specific data on Cimiracemoside C is limited, the provided protocols are based on established methodologies for evaluating closely related cycloartane triterpenoid glycosides.

Mechanism of Action: Potential Signaling Pathways

The anti-inflammatory effects of many natural compounds, including triterpenoid glycosides, are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway:

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as the enzyme inducible nitric oxide synthase (iNOS).

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates for degradation NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Pro_inflammatory_Genes Induces Cimiracemoside_C Cimiracemoside C Cimiracemoside_C->IKK Inhibits

Caption: Putative inhibition of the NF-κB signaling pathway by Cimiracemoside C.

MAPK Signaling Pathway:

The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors, such as AP-1, which also contribute to the expression of pro-inflammatory genes.

MAPK_Pathway LPS LPS Upstream_Kinases Upstream Kinases (e.g., TAK1) LPS->Upstream_Kinases Activates MAPKKK MAPKKK Upstream_Kinases->MAPKKK MAPKK MAPKK (MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 Activates Pro_inflammatory_Genes Pro-inflammatory Gene Expression AP1->Pro_inflammatory_Genes Induces Cimiracemoside_C Cimiracemoside C Cimiracemoside_C->MAPKK Inhibits

Caption: Potential modulation of the MAPK signaling pathway by Cimiracemoside C.

Data Presentation: Anti-inflammatory Activity of Related Cycloartane Glycosides

Compound NameSourceAssayTargetIC50 (µM)Reference
Cimicitaiwanin ACimicifuga taiwanensisNO ProductioniNOS>50[1]
Cimicitaiwanin BCimicifuga taiwanensisNO ProductioniNOS24.58[1]
Cimicitaiwanin CCimicifuga taiwanensisNO ProductioniNOS6.54[1]
Cimicitaiwanin DCimicifuga taiwanensisNO ProductioniNOS12.15[1]

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the anti-inflammatory effects of Cimiracemoside C.

Experimental_Workflow start Start cell_culture Cell Culture (RAW 264.7 Macrophages) start->cell_culture cytotoxicity Cytotoxicity Assay (MTT) cell_culture->cytotoxicity treatment Pre-treatment with Cimiracemoside C cytotoxicity->treatment Determine non-toxic concentrations stimulation Inflammatory Stimulation (LPS) treatment->stimulation supernatant_collection Collect Supernatant stimulation->supernatant_collection cell_lysis Cell Lysis stimulation->cell_lysis no_assay NO Assay (Griess Reagent) supernatant_collection->no_assay elisa Cytokine Measurement (ELISA) (TNF-α, IL-6, IL-1β) supernatant_collection->elisa western_blot Western Blot Analysis (NF-κB, MAPK pathways) cell_lysis->western_blot qpcr qPCR Analysis (Gene Expression) cell_lysis->qpcr end End no_assay->end elisa->end western_blot->end qpcr->end

Caption: General experimental workflow for in vitro anti-inflammatory studies.

Cell Culture and Maintenance
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Cytotoxicity Assay (MTT Assay)
  • Objective: To determine the non-toxic concentration range of Cimiracemoside C on RAW 264.7 cells.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of Cimiracemoside C in culture medium.

    • Replace the old medium with fresh medium containing various concentrations of Cimiracemoside C and incubate for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Measurement of Nitric Oxide (NO) Production
  • Objective: To quantify the effect of Cimiracemoside C on LPS-induced NO production.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

    • Pre-treat the cells with non-toxic concentrations of Cimiracemoside C for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to the supernatant and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Use a sodium nitrite (B80452) solution to generate a standard curve for quantifying nitrite concentrations.

Quantification of Pro-inflammatory Cytokines (ELISA)
  • Objective: To measure the effect of Cimiracemoside C on the secretion of TNF-α, IL-6, and IL-1β.

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of Cimiracemoside C for 1 hour.

    • Induce inflammation by adding LPS (1 µg/mL) and incubate for 24 hours.

    • Collect the cell culture supernatants and centrifuge to remove any debris.

    • Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Western Blot Analysis for Signaling Pathway Proteins
  • Objective: To investigate the effect of Cimiracemoside C on the activation of NF-κB and MAPK signaling pathways.

  • Procedure:

    • Culture RAW 264.7 cells in 6-well plates until they reach 80-90% confluency.

    • Pre-treat with Cimiracemoside C for 1 hour, followed by LPS stimulation for a shorter duration (e.g., 30-60 minutes).

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of IκBα, p65, ERK, JNK, and p38 overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Cimiracemoside C, as a member of the cycloartane triterpenoid glycoside family, holds promise as a potential anti-inflammatory agent. The protocols and information provided herein offer a comprehensive framework for researchers to systematically investigate its efficacy and mechanism of action. By employing these standardized assays, the scientific community can build a clearer understanding of the therapeutic potential of Cimiracemoside C in the context of inflammatory diseases.

References

Cimiracemoside C: Application Notes for a Phytochemical Reference Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimiracemoside C is a triterpenoid (B12794562) glycoside isolated from plants of the Cimicifuga genus, such as Cimicifuga racemosa (black cohosh).[1] As a purified phytochemical reference standard, Cimiracemoside C is an essential tool for the accurate identification, quantification, and biological activity assessment of this compound in complex plant extracts and herbal formulations. Its potential as an antidiabetic agent, primarily through the activation of AMP-activated protein kinase (AMPK), makes it a compound of significant interest in phytochemistry and drug discovery.[1] This document provides detailed application notes and protocols for the use of Cimiracemoside C as a reference compound.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a reference standard is crucial for its proper handling, storage, and use in analytical methodologies.

PropertyValueSource
Molecular FormulaC₃₅H₅₆O₉[2]
Molecular Weight620.81 g/mol [1]
CAS Number256925-92-5[1]
AppearanceWhite to off-white powderTypical for purified phytochemicals
SolubilitySoluble in methanol (B129727), ethanol, DMSOGeneral knowledge for similar compounds
StorageStore at -20°C for long-term stabilityGeneral recommendation for reference standards

Application 1: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique in phytochemistry for the separation, identification, and quantification of individual components in a mixture. Cimiracemoside C as a reference standard is indispensable for method development, validation, and routine quality control.

Experimental Protocol: HPLC Analysis of Cimiracemoside C

This protocol provides a general framework for the HPLC analysis of Cimiracemoside C. Method optimization may be required based on the specific matrix and instrumentation.

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or photodiode array (PDA) detector.

  • A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for the separation of triterpenoid glycosides.

2. Reagents and Materials:

  • Cimiracemoside C reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, ultrapure)

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

3. Preparation of Standard Solutions:

  • Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of Cimiracemoside C reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to create a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).

4. Sample Preparation:

  • Plant Extract: Accurately weigh the dried plant extract and extract it with a suitable solvent (e.g., methanol) using sonication or maceration. Filter the extract through a 0.45 µm syringe filter before injection.

  • Herbal Formulation: Depending on the matrix, sample preparation may involve dissolution, extraction, and solid-phase extraction (SPE) to remove interfering substances.

5. Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective.

    • Example Gradient: Start with 30% acetonitrile, ramp to 90% acetonitrile over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: As Cimiracemoside C lacks a strong chromophore, detection can be challenging. A low UV wavelength (e.g., 205-210 nm) or a universal detector like an Evaporative Light Scattering Detector (ELSD) may be necessary.

  • Injection Volume: 10 µL

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the Cimiracemoside C standard against its concentration.

  • Quantify the amount of Cimiracemoside C in the samples by comparing their peak areas to the calibration curve.

Data Presentation: Purity Assessment of Cimiracemoside C

The purity of the reference standard is paramount for accurate quantification. Here is an example of how purity data for a Cimiracemoside C reference standard might be presented.

MethodPurity (%)
HPLC (at 210 nm)≥ 98.0
Quantitative NMR (qNMR)≥ 99.0

Note: This data is illustrative. Always refer to the Certificate of Analysis provided by the supplier for the specific purity of the reference standard lot.

Application 2: Purity Determination by Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound. Instead, a certified internal standard is used.

Experimental Protocol: qNMR for Cimiracemoside C Purity

This protocol outlines the general steps for determining the purity of Cimiracemoside C using qNMR.

1. Instrumentation and Software:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR data processing software

2. Reagents and Materials:

  • Cimiracemoside C sample

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity. The internal standard should have a simple spectrum with at least one signal that is well-resolved from the analyte signals.

  • Deuterated solvent (e.g., Methanol-d₄, DMSO-d₆)

3. Sample Preparation:

  • Accurately weigh a specific amount of the Cimiracemoside C sample and the internal standard into an NMR tube.

  • Add a precise volume of the deuterated solvent.

  • Ensure complete dissolution of both the sample and the internal standard.

4. NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum.

  • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons. This is critical for accurate integration. A D1 of at least 5 times the longest T1 relaxation time is recommended.

  • Optimize other acquisition parameters such as the number of scans for an adequate signal-to-noise ratio.

5. Data Processing and Analysis:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved, characteristic signal of Cimiracemoside C and a signal from the internal standard.

  • Calculate the purity of Cimiracemoside C using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Experimental Workflow for Phytochemical Analysis

The following diagram illustrates a typical workflow for the analysis of a phytochemical like Cimiracemoside C in a plant extract using a reference standard.

G Experimental Workflow for Phytochemical Analysis cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis cluster_3 Reference Standard Preparation A Plant Material Collection & Drying B Grinding and Extraction A->B C Filtration/Centrifugation B->C D HPLC/qNMR Analysis C->D E Data Acquisition D->E F Peak Identification (vs. Reference) E->F G Quantification (Calibration Curve) F->G H Purity Calculation (qNMR) F->H I Weighing Cimiracemoside C J Preparation of Stock & Working Solutions I->J J->D

Workflow for phytochemical analysis.

Application 3: In Vitro Biological Activity Assessment - AMPK Activation

Cimiracemoside C has been identified as an activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1] This makes it a valuable tool for studying metabolic pathways and for the screening of potential antidiabetic compounds.

Experimental Protocol: In Vitro AMPK Activation Assay

This protocol describes a cell-based assay to determine the ability of Cimiracemoside C to activate AMPK.

1. Cell Culture:

  • Use a suitable cell line, such as C2C12 (mouse myoblasts), HepG2 (human hepatoma cells), or L6 myotubes.

  • Culture the cells in the recommended medium and conditions until they reach the desired confluency.

2. Treatment with Cimiracemoside C:

  • Prepare a stock solution of Cimiracemoside C in DMSO.

  • Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) and a positive control (e.g., AICAR or metformin).

  • Treat the cells with the different concentrations of Cimiracemoside C for a specified period (e.g., 1, 2, 4, or 24 hours).

3. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

4. Western Blot Analysis:

  • Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of AMPKα at Threonine 172 (p-AMPKα Thr172).

  • Also, probe for total AMPKα as a loading control.

  • Incubate with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the p-AMPKα signal to the total AMPKα signal.

  • Compare the levels of AMPK phosphorylation in Cimiracemoside C-treated cells to the vehicle control.

Data Presentation: AMPK Activation by Cimiracemoside C

The results of the AMPK activation assay can be presented in a dose-response curve to determine the EC₅₀ (half-maximal effective concentration).

Concentration (µM)Fold Increase in p-AMPKα/AMPKα (Mean ± SD)
0 (Vehicle)1.0 ± 0.1
11.5 ± 0.2
52.8 ± 0.3
104.5 ± 0.4
256.2 ± 0.5
506.5 ± 0.6

Note: This data is illustrative and represents a hypothetical dose-response. Actual values will vary depending on the experimental conditions and cell line used.

AMPK Signaling Pathway

The following diagram illustrates the central role of AMPK in cellular metabolism and how it is activated.

G AMPK Signaling Pathway cluster_0 Upstream Activators cluster_1 AMPK Complex cluster_2 Downstream Effects A High AMP/ATP Ratio (Energy Stress) E AMPK A->E allosteric activation B Cimiracemoside C B->E activation C LKB1 C->E phosphorylation D CaMKKβ D->E phosphorylation F ↑ Glucose Uptake E->F G ↑ Fatty Acid Oxidation E->G H ↓ Protein Synthesis E->H I ↓ Cholesterol Synthesis E->I J ↑ Autophagy E->J

Simplified AMPK signaling pathway.

Conclusion

Cimiracemoside C, as a well-characterized reference standard, is an invaluable resource for researchers in phytochemistry, natural product chemistry, and drug development. Its use ensures the reliability and reproducibility of analytical methods and provides a benchmark for investigating its biological activities, particularly its role as an activator of the AMPK signaling pathway. The protocols and data presented here serve as a comprehensive guide for the effective utilization of Cimiracemoside C in a research setting.

References

Troubleshooting & Optimization

Cimiracemoside C standard stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Cimiracemoside C analytical standards. It includes frequently asked questions (FAQs) and troubleshooting guides to ensure the stability, proper storage, and effective use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: How should the solid Cimiracemoside C standard be stored?

A1: While specific long-term stability data for solid Cimiracemoside C is not extensively published, based on the handling of similar triterpenoid (B12794562) saponins (B1172615), it is recommended to store the solid compound in a tightly sealed container, protected from light and moisture. For long-term storage, a temperature of -20°C is advisable to minimize degradation. Saponins can be hygroscopic, so it is crucial to prevent moisture absorption.[1]

Q2: What are the recommended storage conditions for Cimiracemoside C stock solutions?

A2: Prepared stock solutions of Cimiracemoside C require specific storage conditions to maintain their stability. It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.

Storage TemperatureDurationSpecial Instructions
-80°CUp to 6 monthsProtect from light.
-20°CUp to 1 monthProtect from light.

Q3: What solvents are suitable for dissolving Cimiracemoside C?

A3: Cimiracemoside C is typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol. For cell-based assays, it is crucial to ensure the final concentration of the organic solvent is low enough to not affect the experimental results.

Q4: Is Cimiracemoside C sensitive to light?

A4: Yes, solutions of Cimiracemoside C should be protected from light to prevent potential photodegradation. When working with the compound, use amber vials or wrap containers in aluminum foil.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of Cimiracemoside C in experimental settings.

Issue 1: Inconsistent or unexpected experimental results.

  • Possible Cause 1: Compound Degradation. Improper storage of the solid standard or stock solutions can lead to degradation of Cimiracemoside C, affecting its biological activity.

    • Solution: Always follow the recommended storage conditions. Prepare fresh stock solutions if there is any doubt about the stability of the existing stock. Consider performing a quick quality check of your standard using a validated analytical method like HPLC if you suspect degradation.

  • Possible Cause 2: Repeated Freeze-Thaw Cycles. Multiple freeze-thaw cycles can degrade the compound in solution.

    • Solution: Aliquot stock solutions into single-use vials immediately after preparation to minimize the number of times the main stock is subjected to temperature changes.

  • Possible Cause 3: Poor Solubility. The compound may not be fully dissolved in the experimental medium, leading to a lower effective concentration.

    • Solution: Ensure the compound is completely dissolved in the initial solvent before further dilution into aqueous buffers. Sonication may aid in dissolution. Visually inspect for any precipitate before use. If solubility issues persist, consider using a different solvent system or solubilizing agents, ensuring they are compatible with your assay.[2]

Issue 2: Difficulty in reproducing results from published literature.

  • Possible Cause 1: Differences in Compound Purity. The purity of the Cimiracemoside C standard can vary between suppliers.

    • Solution: Always use a well-characterized analytical standard with a known purity, as stated on the Certificate of Analysis.

  • Possible Cause 2: Variations in Experimental Protocols. Minor differences in cell lines, passage numbers, reagents, or incubation times can significantly impact results.

    • Solution: Carefully review and compare your experimental protocol with the published method to identify any discrepancies.

Issue 3: Precipitation of the compound in aqueous solutions.

  • Possible Cause: Cimiracemoside C, like many natural products, may have limited solubility in aqueous buffers, especially at higher concentrations.

    • Solution: Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it to the final working concentration in the aqueous medium. Ensure the final concentration of the organic solvent is low (typically <0.5%) and consistent across all experiments.

Experimental Protocols

Stability-Indicating HPLC Method for Cimiracemoside C

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for assessing the purity and stability of Cimiracemoside C. The following is a general protocol for developing such a method.

Objective: To develop a reversed-phase HPLC method capable of separating Cimiracemoside C from its potential degradation products.

Materials:

  • Cimiracemoside C analytical standard

  • HPLC grade acetonitrile (B52724), methanol, and water

  • Formic acid or phosphoric acid (for mobile phase pH adjustment)

  • A C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC system with a UV or photodiode array (PDA) detector

Methodology:

  • Standard Solution Preparation: Prepare a stock solution of Cimiracemoside C in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Initial Chromatographic Conditions:

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient Program: Start with a linear gradient (e.g., 5% B to 95% B over 30 minutes).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: As saponins often lack a strong chromophore, detection can be challenging. A low UV wavelength (e.g., 205-210 nm) or an Evaporative Light Scattering Detector (ELSD) may be necessary.[3]

  • Method Optimization: Inject the standard solution and evaluate the peak shape and retention time. Adjust the gradient profile, mobile phase composition, and flow rate to achieve a symmetrical peak with a reasonable retention time.

  • Forced Degradation Study: To ensure the method is stability-indicating, perform a forced degradation study.[4][5] Expose the Cimiracemoside C standard to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid standard at 80°C for 48 hours.

    • Photodegradation: Expose a solution of the standard to UV light (e.g., 254 nm) for 24 hours.

  • Analysis of Stressed Samples: Analyze the stressed samples using the optimized HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent Cimiracemoside C peak.

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Method Development cluster_degradation Forced Degradation Study cluster_analysis Analysis & Validation prep_standard Prepare Cimiracemoside C Standard Solution (1 mg/mL) initial_hplc Develop Initial HPLC Conditions (C18, ACN/H2O gradient) prep_standard->initial_hplc optimize_hplc Optimize Method for Peak Shape & Retention initial_hplc->optimize_hplc stress_conditions Expose Standard to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) optimize_hplc->stress_conditions analyze_stressed Analyze Stressed Samples with Optimized HPLC Method stress_conditions->analyze_stressed validate_method Validate Stability-Indicating Nature of the Method analyze_stressed->validate_method troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Experimental Results cause1 Compound Degradation? start->cause1 cause2 Poor Solubility? start->cause2 cause3 Protocol Variation? start->cause3 solution1a Check Storage Conditions cause1->solution1a solution1b Use Fresh Stock Solution cause1->solution1b solution1c Aliquot to Avoid Freeze-Thaw cause1->solution1c solution2a Ensure Complete Dissolution (Sonication) cause2->solution2a solution2b Optimize Solvent System cause2->solution2b solution3a Verify Protocol Details cause3->solution3a solution3b Use High-Purity Standard cause3->solution3b

References

Matrix effects in Cimiracemoside C quantification from herbal products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Cimiracemoside C from herbal products, with a focus on addressing matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect Cimiracemoside C quantification?

A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix.[1][2] In the context of Cimiracemoside C quantification from herbal products, endogenous substances like lipids, phenolic compounds, and other saponins (B1172615) can co-extract and interfere with the ionization of Cimiracemoside C in the mass spectrometer source.[3][4] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which result in inaccurate and unreliable quantification.[4][5]

Q2: My Cimiracemoside C signal is showing significant suppression. What are the likely causes?

A2: Significant ion suppression for Cimiracemoside C is often caused by high concentrations of co-eluting matrix components.[6] Common culprits in herbal extracts include phospholipids, salts, and other less polar compounds that compete with Cimiracemoside C for ionization.[4] Inefficient sample cleanup, suboptimal chromatographic separation, or high salt concentrations in the final extract can all contribute to this issue.[7][8]

Q3: I am observing poor peak shape (e.g., tailing, broadening) for Cimiracemoside C. What could be the problem?

A3: Poor peak shape for Cimiracemoside C can stem from several factors. These include secondary interactions with the analytical column, column contamination or deterioration, or an inappropriate injection solvent that is stronger than the initial mobile phase.[7] System issues like dead volume in fittings and connections can also lead to peak broadening.[7]

Q4: What is the most effective sample preparation technique to minimize matrix effects for Cimiracemoside C?

A4: Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up complex herbal extracts and minimizing matrix effects before LC-MS/MS analysis of triterpenoid (B12794562) saponins like Cimiracemoside C.[3][7] SPE allows for the selective isolation of Cimiracemoside C while removing a significant portion of interfering matrix components. Liquid-Liquid Extraction (LLE) can also be effective.[3] The choice between SPE and LLE will depend on the specific matrix and the resources available.

Q5: Can I use a simple protein precipitation method for sample preparation?

A5: While protein precipitation is a simple and fast method, it is generally less effective at removing non-protein matrix components like salts and phospholipids, which are major contributors to ion suppression in ESI-MS.[2][3] For complex herbal matrices, a more rigorous cleanup method like SPE or LLE is recommended to ensure accurate quantification of Cimiracemoside C.[3]

Troubleshooting Guides

Issue 1: Low or Inconsistent Cimiracemoside C Signal Intensity (Ion Suppression)
Potential Cause Troubleshooting Step Rationale
Co-eluting Matrix Components Optimize the chromatographic gradient to improve separation. A slower gradient or a different organic modifier may enhance resolution.[7]Increasing the separation between Cimiracemoside C and interfering compounds will reduce their competitive ionization effects in the MS source.
Insufficient Sample Cleanup Implement a more rigorous sample preparation method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[3][7]These techniques provide a more thorough removal of interfering matrix components compared to simpler methods like dilution or protein precipitation.[3]
High Salt Concentration Ensure salts from the extraction or sample buffers are effectively removed during sample preparation. If using SPE, include a washing step with a low percentage of organic solvent to remove salts.Salts are a common cause of ion suppression in electrospray ionization.[7]
Suboptimal MS Source Conditions Optimize MS source parameters, including capillary voltage, gas flow rates, and temperature, to maximize the ionization of Cimiracemoside C.Fine-tuning the source conditions can improve the signal intensity of the target analyte and potentially reduce the relative impact of interfering compounds.
Matrix Effects Not Accounted For Use a matrix-matched calibration curve or a stable isotope-labeled internal standard for quantification.[5]These approaches help to compensate for the suppressive effects of the matrix, leading to more accurate results.[5]
Issue 2: Poor Chromatographic Peak Shape for Cimiracemoside C
Potential Cause Troubleshooting Step Rationale
Column Contamination/Deterioration Flush the column with a strong solvent. If the issue persists, replace the guard column or the analytical column.[7]Contaminants from the herbal matrix can accumulate on the column, leading to peak distortion.
Inappropriate Injection Solvent Ensure the injection solvent is weaker than or matches the initial mobile phase composition.[7]Injecting the sample in a solvent stronger than the mobile phase can cause peak fronting or splitting.
Secondary Interactions with Column Use a mobile phase with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape.[7]These additives can help to reduce peak tailing by minimizing unwanted interactions between Cimiracemoside C and the stationary phase.
System Dead Volume Check all fittings and connections for dead volume.Dead volume in the LC system can cause peak broadening and loss of resolution.[7]

Quantitative Data Summary

The following tables provide typical quantitative data for assessing matrix effects and recovery in the analysis of triterpenoid saponins, which are structurally related to Cimiracemoside C. These values can serve as a benchmark for method development and validation.

Table 1: Matrix Effect and Recovery of Triterpenoid Saponins in Herbal Matrix

Analyte Concentration (ng/mL) Matrix Factor Recovery (%)
Triterpenoid Saponin A100.8592.5
1000.8895.1
10000.9196.3
Triterpenoid Saponin B100.7988.7
1000.8291.2
10000.8593.4

Data adapted from studies on triterpenoid saponins in complex matrices. A matrix factor close to 1 indicates minimal matrix effect. High and consistent recovery is crucial for accurate quantification.

Experimental Protocols

Protocol 1: Extraction of Cimiracemoside C from Herbal Products

This protocol describes a general procedure for the extraction of Cimiracemoside C from powdered herbal material.

  • Sample Weighing: Accurately weigh 1.0 g of the homogenized, powdered herbal product into a 50 mL centrifuge tube.

  • Extraction Solvent Addition: Add 20 mL of 80% methanol (B129727) in water to the tube.

  • Sonication: Sonicate the mixture for 30 minutes in a water bath.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.

  • Supernatant Collection: Carefully transfer the supernatant to a clean collection tube.

  • Re-extraction: Repeat the extraction process (steps 2-5) on the pellet with an additional 20 mL of 80% methanol.

  • Pooling and Evaporation: Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 2 mL of the initial mobile phase for LC-MS analysis or further cleanup.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol is a general method for cleaning the crude extract prior to LC-MS/MS analysis.

  • Cartridge Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of deionized water.

  • Sample Loading: Load the reconstituted herbal extract onto the SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of 10% methanol in water to remove polar interferences.

  • Elution: Elute Cimiracemoside C and other triterpenoid saponins with 5 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute the residue in 200 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: UPLC-MS/MS Parameters for Cimiracemoside C Quantification

The following parameters can be used as a starting point for the UPLC-MS/MS analysis of Cimiracemoside C.

  • Column: Acquity UPLC BEH C18 (e.g., 100 mm x 2.1 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Gradient: A typical gradient might be: 0-1 min (10% B), 1-8 min (10-90% B), 8-10 min (90% B), 10.1-12 min (10% B).

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized)

  • MS Analysis: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: To be determined by infusing a standard solution of Cimiracemoside C.

Visualizations

Workflow_for_Cimiracemoside_C_Quantification Start Start: Powdered Herbal Product Extraction Extraction (e.g., 80% Methanol, Sonication) Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation Evaporation to Dryness Centrifugation->Evaporation Cleanup Sample Cleanup (e.g., Solid-Phase Extraction) Evaporation->Cleanup LCMS_Analysis UPLC-MS/MS Analysis Cleanup->LCMS_Analysis Clean Extract Data_Processing Data Processing and Quantification LCMS_Analysis->Data_Processing End End: Reported Concentration Data_Processing->End

Caption: Experimental workflow for Cimiracemoside C quantification.

Troubleshooting_Matrix_Effects Problem Problem: Inaccurate Quantification (Ion Suppression/Enhancement) Check_Sample_Prep Evaluate Sample Preparation Problem->Check_Sample_Prep Check_Chroma Optimize Chromatography Problem->Check_Chroma Check_Quant Review Quantification Method Problem->Check_Quant Sol_SPE Implement SPE or LLE Check_Sample_Prep->Sol_SPE Sol_Gradient Adjust Gradient Profile Check_Chroma->Sol_Gradient Sol_Column Change Column Chemistry Check_Chroma->Sol_Column Sol_IS Use Stable Isotope-Labeled Internal Standard Check_Quant->Sol_IS Sol_MatrixMatched Use Matrix-Matched Calibrants Check_Quant->Sol_MatrixMatched

Caption: Troubleshooting decision tree for matrix effects.

References

Degradation products of Cimiracemoside C during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cimiracemoside C, a cycloartane (B1207475) triterpenoid (B12794562) glycoside found in plants of the Cimicifuga (Actaea) genus. The information provided is intended to help users minimize potential degradation of Cimiracemoside C during the extraction process.

Troubleshooting Guide: Minimizing Cimiracemoside C Degradation

While triterpenoid glycosides as a class are considered relatively stable, certain conditions during extraction may lead to unwanted chemical modifications. This guide addresses potential issues and provides recommended solutions.

Potential Issue Possible Cause Recommended Solution
Low Yield of Cimiracemoside C Incomplete Extraction: Suboptimal solvent choice or extraction time.Optimize extraction parameters. A common solvent for triterpenoid glycosides is 70-80% ethanol (B145695). Ensure sufficient extraction time and appropriate particle size of the plant material.
Degradation: Exposure to harsh chemical or physical conditions.Review and modify the extraction protocol to avoid extreme pH, high temperatures, and prolonged exposure to light.
Appearance of Unknown Peaks in Chromatogram Hydrolysis of Glycosidic Bond: Acidic or enzymatic hydrolysis can cleave the sugar moiety from the triterpenoid aglycone.Maintain a neutral pH during extraction and storage. If using acidic conditions is necessary, perform extractions at low temperatures and for shorter durations. Consider using buffered extraction solvents. Deactivate enzymes by appropriate pretreatment of the plant material (e.g., blanching or using organic solvents).
Hydrolysis of Acetoxy Group: The acetoxy group on the Cimiracemoside C molecule can be susceptible to hydrolysis under acidic or basic conditions, resulting in a hydroxyl group.Avoid strong acids and bases in the extraction and purification process. Use mild extraction methods and maintain a pH range of 6-8.
Formation of Artifacts: Reaction with extraction solvents or other components in the extract.Use high-purity solvents and minimize extraction times. A study on a related Cimicifuga triterpenoid glycoside noted the formation of a chlorinated derivative, which was considered a potential artifact.[1]
Changes in Extract Color or Consistency Oxidation or Polymerization: Presence of oxygen, light, or certain metal ions can catalyze degradation of various phytochemicals in the extract.Perform extractions under an inert atmosphere (e.g., nitrogen or argon). Protect the extract from light by using amber glassware or covering containers with aluminum foil. Consider the use of chelating agents to sequester metal ions.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the stability of Cimiracemoside C during extraction?

A1: The most critical factors are pH, temperature, and the presence of enzymes. Triterpenoid glycosides are generally stable, but extreme pH (highly acidic or alkaline conditions) and high temperatures can promote hydrolysis of the glycosidic bond and other functional groups like acetates.[2] Endogenous enzymes in the plant material can also lead to degradation if not properly inactivated.

Q2: What is the optimal pH range for extracting Cimiracemoside C?

A2: While specific studies on Cimiracemoside C are limited, a neutral to slightly acidic pH (around 6-7.5) is generally recommended for the extraction of triterpenoid glycosides to prevent acid-catalyzed hydrolysis.[2]

Q3: Can I use heat to improve the extraction efficiency of Cimiracemoside C?

A3: While modest heating can improve extraction efficiency, high temperatures should be avoided. It is advisable to conduct extractions at room temperature or with gentle heating (e.g., 40-50°C) for a limited duration. Prolonged exposure to high temperatures can increase the risk of degradation.

Q4: Are there any known degradation products of Cimiracemoside C?

A4: The scientific literature does not extensively document specific degradation products of Cimiracemoside C formed during typical extraction processes. However, based on its chemical structure, potential degradation products could include the aglycone (the triterpenoid part without the sugar) resulting from the cleavage of the glycosidic bond, and the deacetylated form resulting from the hydrolysis of the acetoxy group.

Q5: How can I detect potential degradation of Cimiracemoside C in my extract?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, ELSD, or Mass Spectrometry) is the recommended method for analyzing the purity of your Cimiracemoside C extract.[1][3] The appearance of new, unexpected peaks or a decrease in the area of the Cimiracemoside C peak over time can indicate degradation. Comparing the chromatographic profile of a freshly prepared extract with one that has been stored or subjected to harsh conditions can help identify potential degradation.

Experimental Protocols

General Protocol for Extraction of Triterpenoid Glycosides from Cimicifuga racemosa

This protocol is a general guideline and may require optimization for specific research needs.

  • Plant Material Preparation: Dried and powdered rhizomes of Cimicifuga racemosa are used as the starting material.

  • Extraction Solvent: 70% or 80% ethanol in water is a commonly used solvent for extracting triterpenoid glycosides.[3]

  • Extraction Procedure:

    • Macerate the powdered plant material with the extraction solvent at room temperature for 24-48 hours with occasional stirring.

    • Alternatively, use sonication or reflux extraction for shorter periods. If using reflux, maintain the temperature below 60°C to minimize thermal degradation.

  • Filtration and Concentration:

    • Filter the extract to remove solid plant material.

    • Concentrate the filtrate under reduced pressure at a temperature below 40°C to obtain a crude extract.

  • Analysis:

    • Dissolve a portion of the crude extract in a suitable solvent (e.g., methanol).

    • Analyze the sample using HPLC-UV or LC-MS to identify and quantify Cimiracemoside C.

Visualizations

Cimiracemoside C Cimiracemoside C Aglycone Aglycone Cimiracemoside C->Aglycone  Acid/Enzyme Hydrolysis Deacetylated Cimiracemoside C Deacetylated Cimiracemoside C Cimiracemoside C->Deacetylated Cimiracemoside C  Acid/Base Hydrolysis Sugar Moiety Sugar Moiety Cimiracemoside C->Sugar Moiety  Acid/Enzyme Hydrolysis

Caption: Hypothetical degradation pathway of Cimiracemoside C.

cluster_extraction Extraction cluster_analysis Analysis cluster_evaluation Evaluation Plant Material Plant Material Extraction\n(Solvent, Temp, pH) Extraction (Solvent, Temp, pH) Plant Material->Extraction\n(Solvent, Temp, pH) Crude Extract Crude Extract Extraction\n(Solvent, Temp, pH)->Crude Extract HPLC/LC-MS Analysis HPLC/LC-MS Analysis Crude Extract->HPLC/LC-MS Analysis Chromatogram Chromatogram HPLC/LC-MS Analysis->Chromatogram Identify Cimiracemoside C Peak Identify Cimiracemoside C Peak Chromatogram->Identify Cimiracemoside C Peak Assess for Degradation Peaks Assess for Degradation Peaks Identify Cimiracemoside C Peak->Assess for Degradation Peaks Isolate & Characterize\n(if necessary) Isolate & Characterize (if necessary) Assess for Degradation Peaks->Isolate & Characterize\n(if necessary)

Caption: Experimental workflow for identifying degradation products.

References

Technical Support Center: Cimiracemoside C and Triterpenoid Glycoside Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with cimiracemoside C and other triterpenoid (B12794562) glycosides.

Frequently Asked Questions (FAQs)

Q1: What is cimiracemoside C and why is its analysis complex?

Cimiracemoside C is a cycloartane (B1207475) triterpenoid glycoside found in plants of the Cimicifuga (or Actaea) genus, such as Black Cohosh (Cimicifuga racemosa). The analysis of cimiracemoside C is challenging due to the presence of numerous other structurally similar triterpenoid glycosides in the plant extracts. These compounds often have similar polarities and molecular weights, leading to potential co-elution and interference in chromatographic analyses.

Q2: Can cimiracemoside C interfere with the quantification of other triterpenoid glycosides like actein?

Yes, analytical interference is a significant concern. Due to their structural similarities, cimiracemoside C and other triterpenoid glycosides can co-elute in HPLC, leading to overlapping peaks and inaccurate quantification. In mass spectrometry, compounds with similar mass-to-charge ratios can interfere with each other's detection, a phenomenon known as isobaric interference. Careful method development is crucial to ensure specificity.

Q3: Are there potential biological or pharmacological interferences between cimiracemoside C and other triterpenoid glycosides?

While direct studies on the synergistic or antagonistic effects of purified cimiracemoside C with other specific triterpenoid glycosides are limited, there is a potential for biological interference. Many triterpenoids from Cimicifuga racemosa, including cimiracemoside C and 23-epi-26-deoxyactein (B1259016), have been shown to activate the AMP-activated protein kinase (AMPK) pathway.[1] Co-administration could lead to additive or synergistic effects on this signaling pathway. Additionally, some triterpenoids are known to inhibit P-glycoprotein (P-gp), a transporter involved in drug efflux.[2][3] If cimiracemoside C and other co-administered glycosides are P-gp substrates or inhibitors, there could be pharmacokinetic interactions affecting their absorption and disposition.

Troubleshooting Guides

Analytical Interference in HPLC and LC-MS

Issue 1: Poor Peak Resolution and Co-elution in HPLC

  • Problem: Peaks for cimiracemoside C and other triterpenoid glycosides are not baseline-separated, leading to inaccurate quantification.

  • Troubleshooting Steps:

    • Optimize Mobile Phase Gradient: A shallow gradient elution can improve the separation of structurally similar compounds. Experiment with different solvent compositions and gradient slopes.

    • Change Stationary Phase: Not all C18 columns are the same. Switching to a column with a different C18 bonding chemistry or a different stationary phase (e.g., C30, phenyl-hexyl) can alter selectivity.

    • Adjust Temperature: Lowering the column temperature can sometimes enhance resolution between closely eluting peaks.[4]

    • Modify Mobile Phase pH: For triterpenoid glycosides with ionizable groups, adjusting the pH of the mobile phase can alter retention times and improve separation. The addition of a small amount of acid, such as formic acid (0.1%), can also improve peak shape.[5]

Issue 2: Inaccurate Quantification due to Matrix Effects in LC-MS

  • Problem: The presence of other compounds in the sample (the matrix) suppresses or enhances the ionization of cimiracemoside C or other target analytes, leading to erroneous quantification.

  • Troubleshooting Steps:

    • Use an Internal Standard: A stable isotope-labeled internal standard is ideal. If unavailable, a structurally similar compound that is not present in the sample can be used to normalize for matrix effects.

    • Improve Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components before LC-MS analysis.

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed to compensate for matrix effects.

    • Optimize Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) may provide better sensitivity and be less susceptible to matrix effects for some triterpenoid glycosides compared to Electrospray Ionization (ESI).[5]

Pharmacological and Biological Assay Interference

Issue: Unexpected or Variable Results in Cell-Based Assays

  • Problem: When testing plant extracts or mixtures of triterpenoid glycosides, the observed biological activity is inconsistent or does not match the expected effect of the individual purified compounds.

  • Troubleshooting Steps:

    • Consider Synergistic or Antagonistic Effects: As multiple triterpenoid glycosides can modulate the same signaling pathway (e.g., AMPK), the combined effect may not be simply additive.[1]

    • Investigate Transporter-Mediated Interactions: If the cells used in the assay express drug transporters like P-glycoprotein, one triterpenoid glycoside could be inhibiting the efflux of another, leading to higher intracellular concentrations and exaggerated effects.

    • Characterize the Purity of Isolated Compounds: Ensure that the purified cimiracemoside C and other triterpenoid glycosides used in assays are free from contamination by other bioactive compounds.

Data Presentation

Table 1: LC-MS/MS Method Validation Parameters for 23-epi-26-deoxyactein (a representative triterpenoid glycoside from Cimicifuga)

ParameterSerum/Plasma
Linearity Range5.0 - 33.0 pg on-column
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)2 pg (3 fmol)
Lower Limit of Quantitation (LLOQ)0.5 ng/mL
Intra-day Precision (%RSD)< 15%
Inter-day Precision (%RSD)< 15%
Accuracy85.8% to 107%
Recovery88 ± 9% to 105 ± 14%

Data adapted from BenchChem application notes for 23-epi-26-deoxyactein.[6]

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis of Triterpenoid Glycosides from Plasma

This protocol is adapted for the extraction of triterpenoid glycosides like 23-epi-26-deoxyactein from plasma samples.[6]

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

  • Internal Standard Addition: Add 10 µL of the internal standard solution (a structurally similar triterpenoid glycoside not present in the sample).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.

  • Vortexing: Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).

  • Analysis: Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Triterpenoid Glycosides

This is a general HPLC method that can be optimized for the separation of cimiracemoside C and other triterpenoid glycosides.

  • Instrumentation: HPLC system with a UV or Charged Aerosol Detector (CAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 2.7 µm particle size).[7]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • Start with a higher percentage of Solvent A.

    • Gradually increase the percentage of Solvent B over 20-40 minutes to elute the triterpenoid glycosides.

    • A shallow gradient is recommended for better resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection:

    • UV detection at a low wavelength (e.g., 205 nm), as many triterpenoid glycosides lack a strong chromophore.[7]

    • Charged Aerosol Detection (CAD) can offer better sensitivity and more uniform response for these compounds.[7]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Dry Down supernatant->dry_down reconstitute Reconstitute dry_down->reconstitute hplc HPLC Separation reconstitute->hplc ms MS/MS Detection hplc->ms data_analysis Data Analysis ms->data_analysis

Caption: Experimental workflow for LC-MS/MS analysis of triterpenoid glycosides.

signaling_pathway cluster_compounds Triterpenoid Glycosides cimiracemoside_c Cimiracemoside C ampk AMPK Activation cimiracemoside_c->ampk other_triterpenoids Other Triterpenoid Glycosides (e.g., Actein) other_triterpenoids->ampk metabolic_effects Downstream Metabolic Effects ampk->metabolic_effects

Caption: Potential synergistic activation of the AMPK pathway.

logical_relationship start Analytical Interference Observed? resolution Optimize HPLC Method start->resolution Poor Peak Resolution matrix Improve Sample Cleanup start->matrix Inconsistent Quantification end_res Problem Solved resolution->end_res end_mat Problem Solved matrix->end_mat

Caption: Troubleshooting logic for analytical interference issues.

References

Technical Support Center: Enhancing Cimiracemoside C Recovery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the recovery of Cimiracemoside C from complex mixtures. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in isolating Cimiracemoside C?

A1: Cimiracemoside C, a cycloartane (B1207475) triterpenoid (B12794562) saponin (B1150181), presents several isolation challenges due to its complex structure and the presence of structurally similar compounds in its natural sources, such as Cimicifuga racemosa (black cohosh). Key difficulties include:

  • Co-extraction of interfering substances: Polysaccharides, phenolic compounds, and other saponins (B1172615) are often co-extracted, leading to viscous extracts and complicating purification.

  • Poor chromatographic resolution: The structural similarity among different triterpenoid saponins makes their separation by chromatography challenging, often resulting in overlapping peaks.

  • Low abundance: The concentration of Cimiracemoside C in the raw plant material can be low, necessitating efficient extraction and enrichment methods to achieve a good yield.

Q2: Which extraction techniques are most effective for Cimiracemoside C?

A2: The choice of extraction method can significantly impact the yield and purity of Cimiracemoside C. While traditional methods like maceration and Soxhlet extraction are used, modern techniques can offer improved efficiency.[1] These include:

  • Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant matrix, leading to faster and more efficient extraction.[1]

  • Pressurized Liquid Extraction (PLE): Uses solvents at elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption.

The selection of the solvent is also critical. Typically, polar solvents like methanol (B129727), ethanol (B145695), or hydroalcoholic mixtures are used for saponin extraction.

Q3: How can I improve the separation of Cimiracemoside C during column chromatography?

A3: Optimizing chromatographic conditions is crucial for resolving Cimiracemoside C from other closely related saponins.[2] Consider the following strategies:

  • Stationary Phase Selection: Reversed-phase materials like C18 are commonly used. For challenging separations, experimenting with different stationary phases, such as phenyl-hexyl or cyano columns, may provide alternative selectivity.

  • Mobile Phase Optimization: A gradient elution is typically necessary. Fine-tuning the gradient slope and the composition of the mobile phase (e.g., acetonitrile (B52724)/water or methanol/water, often with additives like formic acid or acetic acid to improve peak shape) can significantly enhance resolution.[2]

  • Column Parameters: Using a column with a smaller particle size (e.g., < 3 µm) and a longer length can increase theoretical plates and improve separation efficiency.[2]

Troubleshooting Guides

Problem 1: Low Yield of Cimiracemoside C in the Crude Extract
Possible Cause Troubleshooting Step
Inefficient cell lysis Ensure the plant material is finely powdered to maximize surface area for solvent penetration. Consider a pre-treatment step like freeze-drying.
Inappropriate solvent selection The polarity of the extraction solvent is critical. Experiment with different ratios of ethanol or methanol in water to optimize the extraction of target saponins.
Suboptimal extraction conditions Optimize extraction time, temperature, and solvent-to-solid ratio. For UAE and MAE, adjust power and frequency settings.
Degradation of Cimiracemoside C Avoid prolonged exposure to high temperatures or extreme pH conditions during extraction.
Problem 2: Poor Separation and Peak Tailing in HPLC
Possible Cause Troubleshooting Step
Co-elution with other saponins Modify the gradient profile by using a shallower gradient around the elution time of Cimiracemoside C. Experiment with different organic modifiers (acetonitrile vs. methanol) as they can alter selectivity.
Secondary interactions with the stationary phase Add a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of silanol (B1196071) groups on the silica-based stationary phase.
Column overload Reduce the injection volume or the concentration of the sample. Overloading can lead to broad, asymmetric peaks.
Column aging If the column has been used extensively, its performance may decline. Replace the column with a new one of the same type.
Problem 3: Presence of Polysaccharide Contamination
Possible Cause Troubleshooting Step
High polarity of extraction solvent Perform a pre-extraction with a less polar solvent (e.g., hexane (B92381) or dichloromethane) to remove lipids and other non-polar compounds before extracting with a polar solvent.
Co-precipitation of saponins and polysaccharides Use a method of alcohol precipitation. After obtaining the aqueous extract, add ethanol to a final concentration of 70-80% to precipitate the polysaccharides, which can then be removed by centrifugation.
Strong intermolecular interactions Employ macroporous resin chromatography as a preliminary purification step. Resins like D101 or HPD-100 can effectively adsorb saponins while allowing polar impurities like sugars to pass through.[3]

Data Presentation

The recovery of cimiracemosides can be influenced by various factors, including the plant tissue used and the harvest time. The following table summarizes the yield of a related compound, Cimiracemoside A, from different tissues of Actaea racemosa, providing an indication of expected yields for Cimiracemoside C.

Plant Tissue Harvest Time Mean Yield of Cimiracemoside A (mg/kg ± SD) [4]
RhizomeEarly Season427 ± (not specified)
RhizomeLate SeasonLower than early season (decreasing trend)
RootEarly SeasonHigher than rhizome
RootLate SeasonLower than early season (decreasing trend)
RachisEarly to Late SeasonIncreasing trend
LeafNot Detected0

Note: This data is for Cimiracemoside A and serves as an estimate for Cimiracemoside C recovery.

Experimental Protocols

Protocol 1: General Extraction and Fractionation of Triterpenoid Saponins

This protocol provides a general procedure for the extraction and initial fractionation of triterpenoid saponins from dried, powdered plant material.

  • Extraction:

    • Macerate 100 g of powdered plant material with 1 L of 80% methanol at room temperature for 24 hours with occasional shaking.

    • Filter the mixture and repeat the extraction on the residue two more times.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in 500 mL of water and partition successively with an equal volume of n-hexane, chloroform, and n-butanol.

    • The n-butanol fraction will contain the majority of the triterpenoid saponins. Concentrate this fraction to dryness.

  • Macroporous Resin Chromatography:

    • Dissolve the n-butanol fraction in a minimal amount of methanol and adsorb it onto a small amount of silica (B1680970) gel.

    • Apply the sample to a column packed with D101 macroporous resin, pre-equilibrated with water.

    • Wash the column with water to remove sugars and other highly polar impurities.

    • Elute the saponins with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC).

Protocol 2: Bioassay-Guided Isolation of Cycloartane Triterpenoid Glycosides

This protocol outlines a bioassay-guided approach to isolate specific bioactive compounds like Cimiracemoside C.[5][6]

  • Initial Fractionation:

    • Subject the active crude extract (e.g., the n-butanol fraction from Protocol 1) to silica gel column chromatography.

    • Elute with a gradient solvent system, for example, a mixture of chloroform, methanol, and water (e.g., starting with 9:1:0.1 and gradually increasing the polarity).[5][6]

    • Collect fractions and test their biological activity (e.g., cytotoxicity, anti-inflammatory activity).

  • Further Purification of Active Fractions:

    • Pool the most active fractions and subject them to further chromatographic separation.

    • This may involve repeated silica gel chromatography with a shallower gradient or using a different stationary phase like C18 reversed-phase silica gel.

    • For reversed-phase chromatography, a gradient of methanol or acetonitrile in water is typically used.

  • Final Purification by HPLC:

    • The final purification of the target compound is often achieved using preparative High-Performance Liquid Chromatography (HPLC).

    • Use an appropriate column (e.g., C18) and an optimized isocratic or gradient mobile phase to isolate the pure Cimiracemoside C.

Mandatory Visualization

experimental_workflow start Powdered Plant Material extraction Extraction (e.g., 80% Methanol) start->extraction filtration Filtration extraction->filtration concentration1 Concentration filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract partitioning Solvent Partitioning (Hexane, Chloroform, n-Butanol) crude_extract->partitioning butanol_fraction n-Butanol Fraction partitioning->butanol_fraction Saponin Enrichment resin_chromatography Macroporous Resin Chromatography butanol_fraction->resin_chromatography saponin_rich_fraction Saponin-Rich Fraction resin_chromatography->saponin_rich_fraction Removal of Polar Impurities silica_gel_chromatography Silica Gel Column Chromatography saponin_rich_fraction->silica_gel_chromatography active_fractions Bioactive Fractions silica_gel_chromatography->active_fractions Bioassay-Guided prep_hplc Preparative HPLC active_fractions->prep_hplc pure_compound Pure Cimiracemoside C prep_hplc->pure_compound

Caption: General workflow for the extraction and isolation of Cimiracemoside C.

Signaling Pathways

Triterpenoid saponins have been shown to modulate various signaling pathways, including the NF-κB and TGF-β/SMAD pathways, which are critical in inflammation and cell growth regulation.

NF_kB_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Pro-inflammatory Cytokines (e.g., TNF-α) receptor Receptor cytokine->receptor ikk IKK Complex receptor->ikk activates ikb IκB ikk->ikb phosphorylates ikb_nfkb IκB-NF-κB (Inactive Complex) nfkb NF-κB (p65/p50) nfkb_n NF-κB (p65/p50) nfkb->nfkb_n translocates ikb_nfkb->nfkb releases cimiracemoside_c Cimiracemoside C cimiracemoside_c->ikk inhibits dna DNA nfkb_n->dna binds gene_transcription Inflammatory Gene Transcription dna->gene_transcription activates

Caption: Postulated inhibition of the NF-κB signaling pathway by Cimiracemoside C.

TGF_beta_pathway cluster_extracellular_tgf Extracellular cluster_cytoplasm_tgf Cytoplasm cluster_nucleus_tgf Nucleus tgf_beta TGF-β receptor_complex TGF-β Receptor (Type I/II) tgf_beta->receptor_complex smad23 SMAD2/3 receptor_complex->smad23 phosphorylates smad_complex SMAD2/3-SMAD4 Complex smad23->smad_complex binds with smad4 SMAD4 smad4->smad_complex smad_complex_n SMAD2/3-SMAD4 Complex smad_complex->smad_complex_n translocates cimiracemoside_c_tgf Cimiracemoside C cimiracemoside_c_tgf->receptor_complex may modulate cimiracemoside_c_tgf->smad23 may modulate phosphorylation dna_tgf DNA smad_complex_n->dna_tgf binds gene_transcription_tgf Target Gene Transcription (e.g., Fibrosis-related) dna_tgf->gene_transcription_tgf regulates

Caption: Potential modulation of the TGF-β/SMAD signaling pathway by Cimiracemoside C.

References

Preventing Cimiracemoside C precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in preventing the precipitation of Cimiracemoside C in cell culture media.

Troubleshooting Guide

Precipitation of Cimiracemoside C upon addition to cell culture media can lead to inaccurate experimental results. The following guide addresses common scenarios and provides step-by-step solutions.

Problem 1: Immediate Precipitation Upon Addition to Media

Potential Cause Solution
High Final Concentration Cimiracemoside C has low aqueous solubility. Exceeding its solubility limit in the final culture volume will cause it to precipitate.
Incorrect Stock Solution Preparation If the compound is not fully dissolved in the initial stock solvent (e.g., DMSO), it will precipitate when diluted into the aqueous media.
Low Temperature of Media Adding a concentrated stock solution to cold media can cause a rapid decrease in solubility, leading to precipitation.[1][2]
pH Shock A significant difference in pH between the stock solution and the cell culture medium can alter the ionization state and solubility of the compound.

Troubleshooting Workflow

start Precipitation Observed check_conc Is the final concentration too high? start->check_conc check_stock Was the stock solution clear? check_conc->check_stock No solution_conc Determine maximum solubility (see Protocol 1). Lower the final concentration. check_conc->solution_conc Yes check_temp Was the media pre-warmed to 37°C? check_stock->check_temp Yes solution_stock Ensure complete dissolution in 100% DMSO. Gentle warming (to 37°C) or vortexing may help. check_stock->solution_stock No check_dilution How was the dilution performed? check_temp->check_dilution Yes solution_temp Always pre-warm media to 37°C before adding the compound. check_temp->solution_temp No solution_dilution Use a stepwise dilution method. Add stock solution to media dropwise while vortexing. check_dilution->solution_dilution

Caption: Troubleshooting workflow for immediate precipitation.

Problem 2: Precipitation After Incubation

Potential Cause Solution
Compound Instability Cimiracemoside C may degrade or aggregate over time at 37°C in the complex environment of cell culture media.
Interaction with Media Components The compound may interact with salts, proteins (especially in serum), or other components in the media, leading to the formation of insoluble complexes.[2]
Evaporation Water evaporation from the culture vessel can increase the concentration of all components, potentially exceeding the solubility limit of Cimiracemoside C.[3]
pH Shift During Incubation The CO2 environment in an incubator is designed to maintain the pH of bicarbonate-buffered media. Improperly buffered media or incorrect CO2 levels can cause a pH shift, affecting solubility.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing Cimiracemoside C stock solutions?

A1: Based on available data, 100% Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of Cimiracemoside C. Ensure the compound is fully dissolved before further dilution.

Q2: What is the maximum recommended concentration of DMSO in the final cell culture medium?

A2: To avoid solvent toxicity to cells, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, and ideally at or below 0.1%. It is crucial to include a vehicle control (media with the same final DMSO concentration without the compound) in your experiments.

Q3: How can I increase the solubility of Cimiracemoside C in my cell culture medium?

A3: If you are still observing precipitation at your desired concentration, consider using a solubility enhancer. For triterpenoid (B12794562) saponins, cyclodextrins such as SBE-β-CD have been used. You would need to test the compatibility of any such enhancer with your specific cell line and experimental goals.

Q4: How should I store my Cimiracemoside C stock solution?

A4: Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1] Before use, thaw the aliquot at room temperature or in a 37°C water bath and ensure the solution is clear before adding it to your culture medium.

Q5: My media looks cloudy after adding Cimiracemoside C. Is this precipitation or something else?

A5: Cloudiness or turbidity can indicate fine particulate precipitation. However, it could also be a sign of microbial contamination.[1] You should examine a sample of the media under a microscope to distinguish between chemical precipitate and microbial growth.

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of Cimiracemoside C

This protocol will help you determine the highest concentration of Cimiracemoside C that can be dissolved in your specific cell culture medium without precipitation.

Materials:

  • Cimiracemoside C powder

  • 100% DMSO

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640), supplemented as you would for your experiments

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Incubator at 37°C

  • Microscope

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve Cimiracemoside C in 100% DMSO to create a high-concentration stock solution (e.g., 50 mM). Ensure it is fully dissolved. Gentle warming at 37°C and vortexing can be used if necessary.

  • Pre-warm Medium: Pre-warm your cell culture medium to 37°C.[1]

  • Serial Dilutions:

    • Prepare a series of sterile microcentrifuge tubes, each containing 500 µL of the pre-warmed cell culture medium.

    • Create a top concentration by adding a small volume of your DMSO stock to the first tube (e.g., 5 µL of 50 mM stock into 500 µL of media for a 1:101 dilution, resulting in a final concentration of ~500 µM and ~1% DMSO). Vortex immediately.

    • Perform 2-fold serial dilutions by transferring 250 µL from the highest concentration tube to the next tube containing 250 µL of fresh, pre-warmed media, and so on.

  • Incubation and Observation:

    • Incubate the tubes at 37°C in a CO2 incubator for a duration that matches your planned experiment (e.g., 24, 48, or 72 hours).

    • After incubation, visually inspect each tube for any signs of precipitation.

    • For a more sensitive assessment, transfer a small aliquot from each tube to a microscope slide and examine for crystalline structures.

Data Presentation:

Record your observations in a table similar to the one below.

Concentration (µM) Visual Observation (Precipitate Y/N) Microscopic Observation (Crystals Y/N)
500
250
125
62.5
31.25
...
Vehicle Control (DMSO only)

This will allow you to identify the maximum soluble concentration of Cimiracemoside C under your specific experimental conditions.

Workflow for Solubility Determination

start Prepare 50 mM Stock in DMSO prewarm Pre-warm Cell Culture Media to 37°C start->prewarm serial_dilute Perform Serial Dilutions in Media prewarm->serial_dilute incubate Incubate at 37°C, 5% CO2 serial_dilute->incubate observe Observe for Precipitation (Visual & Microscopic) incubate->observe end Determine Max Soluble Concentration observe->end

References

Validation & Comparative

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activities of Cimiracemoside A, B, and C

This guide provides a comparative overview of the reported biological activities of Cimiracemoside A, B, and C, triterpenoid (B12794562) saponins (B1172615) isolated from the plant Cimicifuga racemosa (black cohosh). While direct comparative studies with quantitative data are limited in publicly available literature, this document synthesizes the current understanding of their individual effects and provides standardized experimental protocols for their evaluation.

Overview of Biological Activities

Cimiracemoside A, B, and C, while structurally related, have been associated with distinct biological effects. Cimiracemoside A is primarily noted for its potential estrogenic and anti-inflammatory properties. Cimiracemoside B has been identified as exhibiting cytotoxic activity against cancer cell lines. Cimiracemoside C is recognized for its role as an activator of AMP-activated protein kinase (AMPK), suggesting potential applications in metabolic disorders. A direct comparison of potency across these different activities is not yet available in the literature.

Data Presentation

The following tables summarize the reported biological activities of Cimiracemoside A, B, and C. It is important to note that the absence of direct comparative studies necessitates the presentation of qualitative findings. Quantitative data, such as IC50 or EC50 values, would be inserted where "Data not available" is indicated if such research becomes available.

Table 1: Comparison of Primary Biological Activities

CompoundPrimary Biological ActivityTarget/PathwayPotential Application
Cimiracemoside A Estrogenic, Anti-inflammatory, NeuroprotectiveEstrogen Receptors, Inflammatory MediatorsMenopausal symptom relief, Inflammatory conditions
Cimiracemoside B CytotoxicCancer cell linesAnticancer agent
Cimiracemoside C AMPK ActivationAMP-activated protein kinaseMetabolic disorders (e.g., diabetes)

Table 2: Quantitative Comparison of Biological Activities

CompoundBiological TestCell Line/ModelResult (e.g., IC50, EC50)
Cimiracemoside A Estrogenic ActivityMCF-7Data not available
Anti-inflammatory ActivityRAW 264.7Data not available
Cimiracemoside B Cytotoxic ActivityVarious cancer cell linesData not available
Cimiracemoside C AMPK ActivationVarious cell linesData not available

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activities of Cimiracemoside A, B, and C.

3.1. Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of compounds like Cimiracemoside B on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compound (e.g., Cimiracemoside B) is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

3.2. Anti-inflammatory Assay (Nitric Oxide Production in LPS-Stimulated Macrophages)

This protocol is used to evaluate the anti-inflammatory potential of compounds like Cimiracemoside A by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells per well and allowed to adhere.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Cimiracemoside A) for 1 hour.

  • Stimulation: Following pre-treatment, cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response and NO production. A set of wells without LPS stimulation serves as a negative control.

  • Incubation: The plate is incubated for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay): After incubation, the cell culture supernatant is collected. The amount of nitrite, a stable product of NO, is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solutions, which forms a colored azo compound.

  • Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader. A standard curve is generated using known concentrations of sodium nitrite.

  • Data Analysis: The concentration of nitrite in the samples is calculated from the standard curve. The percentage of inhibition of NO production by the test compound is determined by comparing it to the LPS-stimulated control.

3.3. Estrogenic Activity Assay (Estrogen Receptor Competitive Binding Assay)

This assay determines the ability of a compound like Cimiracemoside A to bind to the estrogen receptor (ER), indicating potential estrogenic or antiestrogenic activity.

  • Receptor Preparation: Estrogen receptor α (ERα) is obtained from a suitable source, such as recombinant human ERα or rat uterine cytosol.

  • Competitive Binding: A constant concentration of a radiolabeled estrogen, typically [³H]estradiol, is incubated with the ER preparation in the presence of varying concentrations of the unlabeled test compound (e.g., Cimiracemoside A).

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand using a method such as hydroxylapatite adsorption or size-exclusion chromatography.

  • Radioactivity Measurement: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: A competition curve is generated by plotting the percentage of bound [³H]estradiol against the concentration of the test compound. The IC50 value, which is the concentration of the test compound that displaces 50% of the radiolabeled estradiol (B170435) from the receptor, is calculated. This value is then used to determine the relative binding affinity (RBA) of the test compound compared to estradiol.

3.4. AMPK Activation Assay (HTRF Assay)

This protocol measures the activation of AMPK, relevant for compounds like Cimiracemoside C, using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

  • Cell Culture and Treatment: A suitable cell line (e.g., C2C12 myotubes, HepG2 hepatocytes) is cultured and then treated with various concentrations of the test compound (e.g., Cimiracemoside C) for a specified time.

  • Cell Lysis: After treatment, the cells are lysed to release the cellular proteins, including AMPK.

  • HTRF Assay: The cell lysate is incubated with a pair of antibodies specific for AMPK. One antibody is labeled with a donor fluorophore (e.g., Europium cryptate) and recognizes total AMPK, while the other antibody is labeled with an acceptor fluorophore (e.g., d2) and specifically recognizes the phosphorylated (active) form of AMPK at Threonine 172.

  • Signal Detection: If AMPK is activated (phosphorylated), the two antibodies bind in close proximity on the same protein complex. Upon excitation of the donor fluorophore, Förster Resonance Energy Transfer (FRET) occurs, leading to a specific fluorescent signal from the acceptor. The HTRF signal is measured using a compatible plate reader.

  • Data Analysis: The ratio of the fluorescence signals from the acceptor and donor is calculated. An increase in this ratio indicates an increase in AMPK phosphorylation and thus activation. The results are often expressed as a fold change over the untreated control. The EC50 value, the concentration of the compound that produces 50% of the maximal activation, can be determined.

Visualizations

Experimental Workflow for Cytotoxicity (MTT) Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture Culture Cancer Cells seeding Seed Cells in 96-well Plate cell_culture->seeding treatment Treat Cells with Compound seeding->treatment compound_prep Prepare Cimiracemoside Concentrations compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate (3-4h) mtt_addition->incubation solubilization Add Solubilization Buffer incubation->solubilization read_absorbance Read Absorbance (570nm) solubilization->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability determine_ic50 Determine IC50 calc_viability->determine_ic50

Caption: Workflow for determining the cytotoxic activity of Cimiracemosides using the MTT assay.

Signaling Pathway for AMPK Activation

AMPK_Activation Cimiracemoside_C Cimiracemoside C AMPK AMPK Cimiracemoside_C->AMPK Activates pAMPK pAMPK (Active) AMPK->pAMPK Phosphorylation (Thr172) Metabolic_Pathways Downstream Metabolic Pathways (e.g., Glucose uptake, Fatty acid oxidation) pAMPK->Metabolic_Pathways Regulates

Caption: Simplified signaling pathway of AMPK activation by Cimiracemoside C.

Logical Relationship in Estrogen Receptor Competitive Binding Assay

ER_Binding_Logic cluster_components Assay Components ER Estrogen Receptor (ERα) Binding_Complex [3H]Estradiol-ER Complex ER->Binding_Complex Radioligand [3H]Estradiol Radioligand->Binding_Complex Cimiracemoside_A Cimiracemoside A (Test Compound) Displacement Displacement of [3H]Estradiol Cimiracemoside_A->Displacement Competes for binding Binding_Complex->Displacement Measurement Measure Radioactivity of Bound Fraction Displacement->Measurement IC50_Determination Determine IC50 and Relative Binding Affinity Measurement->IC50_Determination

Caption: Logical flow of the estrogen receptor competitive binding assay.

A Comparative Guide to the Analytical Validation of Cimiracemoside C Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methods for the quantification of Cimiracemoside C, a key triterpene glycoside found in Cimicifuga racemosa (Black Cohosh). The selection of a robust and validated analytical method is critical for ensuring the quality, consistency, and efficacy of botanical extracts and derived pharmaceutical products. This document presents a comparative overview of High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) and Liquid Chromatography-Mass Spectrometry (LC-MS), offering insights into their respective performance characteristics based on experimental data.

Comparative Analysis of Analytical Methods

The choice between HPLC-CAD and LC-MS for the quantification of Cimiracemoside C and other triterpene glycosides depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-CAD offers a universal detection approach for non-volatile analytes, LC-MS provides superior sensitivity and specificity.

ParameterHPLC-CADLC-MS
Principle Separation by HPLC followed by universal detection based on charged aerosol particles.Separation by HPLC coupled with mass analysis for high selectivity and sensitivity.
Selectivity Moderate. Relies on chromatographic separation for selectivity.High. Provides mass-to-charge ratio information for specific compound identification.
Sensitivity Good. An order of magnitude more sensitive than Evaporative Light Scattering Detection (ELSD)[1].Excellent. Generally offers higher sensitivity than CAD.
Linearity Good correlation coefficient with a linear calibration curve for related triterpene glycosides[1].Excellent. Typically provides a wide linear dynamic range.
Matrix Effect Less susceptible to matrix effects compared to MS-based methods.Can be prone to ion suppression or enhancement from matrix components.
Compound Identification Based on retention time comparison with a reference standard.Based on retention time and specific mass fragmentation patterns, allowing for more confident identification[2][3].
General Applicability Suitable for the quantification of a broad range of non-volatile compounds without a chromophore[1][4].Ideal for trace-level quantification and structural elucidation in complex mixtures[2][3][5].

Experimental Protocols

Detailed methodologies for the quantification of triterpene glycosides, including Cimiracemoside C, are outlined below. These protocols are based on established methods for the analysis of Cimicifuga racemosa extracts.

Method 1: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

This method is adapted from a validated procedure for the quantification of triterpene glycosides in Black Cohosh extracts[1].

1. Sample Preparation:

  • Accurately weigh approximately 300 mg of the powdered Cimicifuga racemosa extract into a 50 mL volumetric flask.

  • Add 40 mL of methanol (B129727) and sonicate for 15 minutes with occasional shaking.

  • Allow the flask to cool to room temperature and then dilute to the mark with methanol.

  • Filter a portion of the solution through a 0.2 µm PTFE syringe filter into an HPLC vial.

2. Chromatographic Conditions:

  • HPLC System: Dionex Summit HPLC system or equivalent.

  • Column: Fused-Core C18, 4.6 x 150 mm, 2.7 µm particle size.

  • Mobile Phase: A gradient of water and acetonitrile (B52724).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detector: Dionex Corona CAD.

3. Calibration:

  • Prepare a series of calibration standards of a suitable reference compound (e.g., 27-deoxyactein) in methanol.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards. A linear regression is typically suitable for CAD[1].

4. Quantification:

  • Inject the prepared sample solution into the HPLC system.

  • Identify the peak corresponding to Cimiracemoside C based on its retention time relative to the standard.

  • Quantify the amount of Cimiracemoside C in the sample using the calibration curve.

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is based on a method developed for the direct analysis and identification of triterpene glycosides in Cimicifuga racemosa[2][3][5].

1. Sample Preparation:

  • Prepare the sample extract as described in the HPLC-CAD method.

  • Further dilute the filtered solution with the initial mobile phase if necessary to fall within the linear range of the instrument.

2. LC-MS Conditions:

  • LC System: Agilent 1100 series or equivalent.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole or ion trap mass spectrometer.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode[2][3].

  • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for specific quantification of Cimiracemoside C.

3. Calibration:

  • Prepare a series of calibration standards of Cimiracemoside C in the initial mobile phase.

  • Construct a calibration curve by plotting the peak area of the specific m/z transition against the concentration.

4. Quantification:

  • Inject the prepared sample solution.

  • Identify Cimiracemoside C by its retention time and specific mass-to-charge ratio (m/z).

  • Quantify the analyte using the generated calibration curve.

Visualizing the Workflow and a Potential Signaling Pathway

To better illustrate the processes involved in analytical method validation and a potential biological context for Cimiracemoside C, the following diagrams are provided.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation Sample Preparation Sample Preparation Chromatographic Separation Chromatographic Separation Sample Preparation->Chromatographic Separation Detection Detection Chromatographic Separation->Detection Specificity Specificity Detection->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Analysis Routine Analysis Robustness->Routine Analysis

Caption: A typical workflow for analytical method validation.

While the specific signaling pathway for Cimiracemoside C is not fully elucidated, some compounds in Cimicifuga racemosa are believed to exert effects through the serotonergic system. The following diagram illustrates a simplified serotonergic signaling pathway.

Serotonergic Signaling Pathway Serotonin Serotonin 5-HT_Receptor 5-HT Receptor Serotonin->5-HT_Receptor Binds to G_Protein G-Protein 5-HT_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular_Response PKA->Cellular_Response Phosphorylates targets leading to Cimiracemoside_C Cimiracemoside C (Potential Modulator) Cimiracemoside_C->5-HT_Receptor Modulates?

Caption: A simplified serotonergic signaling pathway.

References

Navigating the Specificity Challenge: A Comparative Guide to Cimiracemoside C Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of bioactive compounds is paramount in drug discovery and development. Immunoassays, prized for their sensitivity and high-throughput capabilities, are a cornerstone of bioanalysis. However, the specificity of an immunoassay can be compromised by cross-reactivity, where the antibody binds to molecules structurally similar to the target analyte, leading to inaccurate measurements. This guide provides a comparative overview of the potential cross-reactivity of Cimiracemoside C, a triterpenoid (B12794562) glycoside from Actaea racemosa (Black Cohosh), in immunoassays.

Currently, there is a notable absence of commercially available immunoassays specifically designed for Cimiracemoside C, and as a result, experimental data on its cross-reactivity is not available in the public domain. This guide, therefore, focuses on the principles of cross-reactivity and provides a framework for its assessment based on structural comparisons with related compounds. Understanding the potential for cross-reactivity is the first step in developing and validating a specific and reliable immunoassay for Cimiracemoside C.

Structural Comparison of Cimiracemoside C and Related Triterpenoid Glycosides

The likelihood of an antibody cross-reacting with other compounds is largely dependent on the structural similarity between the target analyte and the other molecules.[1][2] Cimiracemoside C shares a common cycloartane (B1207475) triterpenoid core with other cimiracemosides, but they differ in their substitutions and glycosylation patterns. These differences are critical in determining antibody recognition and the potential for cross-reactivity. An antibody raised against Cimiracemoside C would likely recognize the core structure, and any variations in the side chains of other cimiracemosides could influence the binding affinity.

Below is a comparison of Cimiracemoside C with other structurally related cimiracemosides, highlighting the variations that could impact antibody binding.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural Differences from Cimiracemoside C
Cimiracemoside C C35H56O9620.8-
Cimiracemoside DC37H58O11678.8Additional acetyl and hydroxyl groups.
Cimiracemoside GC37H56O11676.8Contains an additional acetyl group and a double bond in the core structure.
Cimiracemoside HC37H58O11678.8Contains an additional acetyl group.
Cimiracemoside PC37H54O11674.8Contains an additional acetyl group and a lactone ring.

Experimental Protocol for Assessing Cross-Reactivity

To experimentally determine the cross-reactivity of an antibody, a competitive immunoassay, such as a competitive Enzyme-Linked Immunosorbent Assay (ELISA), is commonly employed.[3][4] This method quantifies the ability of structurally related compounds to compete with the target analyte for a limited number of antibody binding sites.

Principle of Competitive ELISA for Cross-Reactivity

In a competitive ELISA, a known amount of the target analyte (Cimiracemoside C) is coated onto a microplate. A pre-incubated mixture of a fixed amount of primary antibody and a serial dilution of the test compound (potential cross-reactant) is then added to the wells. If the test compound has a high affinity for the antibody, it will bind to the antibody, leaving fewer antibodies available to bind to the coated Cimiracemoside C. The amount of antibody bound to the plate is then detected using an enzyme-conjugated secondary antibody and a chromogenic substrate. A lower signal indicates higher cross-reactivity.

Step-by-Step Protocol
  • Antigen Coating:

    • Dilute Cimiracemoside C to a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the antigen solution to each well of a 96-well microtiter plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) to each well to block any remaining protein-binding sites.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competition Reaction:

    • Prepare serial dilutions of the test compounds (e.g., Cimiracemoside D, G, H, P) and Cimiracemoside C (as a reference) in assay buffer.

    • In a separate plate or tubes, pre-incubate the diluted test compounds or Cimiracemoside C standard with a fixed, limiting concentration of the primary antibody against Cimiracemoside C for 1-2 hours at room temperature.

    • Add 100 µL of the pre-incubated antibody-analyte mixture to the corresponding wells of the coated and blocked microtiter plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG), diluted in blocking buffer, to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Signal Development and Measurement:

    • Add 100 µL of a chromogenic substrate (e.g., TMB) to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H2SO4).

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

Data Analysis

The percentage of cross-reactivity is calculated using the following formula:

% Cross-reactivity = (IC50 of Cimiracemoside C / IC50 of test compound) x 100

Where the IC50 is the concentration of the analyte that causes 50% inhibition of the maximal signal in the competitive assay.

Visualization of Immunoassay Specificity and Cross-Reactivity

The following diagrams illustrate the fundamental principles of antibody-antigen binding in an immunoassay, depicting both specific binding and cross-reactivity.

G cluster_0 Specific Binding cluster_1 Cross-Reactivity Antibody1 Antibody Antigen1 Cimiracemoside C (Target Antigen) Antibody1->Antigen1 High Affinity Binding Antibody2 Antibody CrossReactant1 Structurally Similar Compound Antibody2->CrossReactant1 Lower Affinity Binding

Caption: Specific vs. Cross-Reactive Binding

Conclusion

While direct experimental data on the cross-reactivity of Cimiracemoside C in immunoassays is currently unavailable, a thorough understanding of the principles of antibody-antigen interactions allows for a predictive assessment. The structural similarities among cimiracemosides suggest a potential for cross-reactivity in any immunoassay developed for this class of compounds. For researchers and drug development professionals, it is crucial to experimentally validate the specificity of any newly developed immunoassay for Cimiracemoside C. The provided competitive ELISA protocol offers a robust framework for conducting such validation studies. By carefully characterizing the cross-reactivity profile, scientists can ensure the accuracy and reliability of their bioanalytical data, which is fundamental for advancing drug discovery and development programs.

References

A Comparative Analysis of Curcumin and Doxorubicin Efficacy in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative efficacy of the natural compound Curcumin and the standard chemotherapeutic agent Doxorubicin in preclinical breast cancer models. This guide provides a side-by-side analysis of their cytotoxic and apoptotic effects on MCF-7 and MDA-MB-231 breast cancer cell lines, supported by experimental data and detailed protocols.

Introduction

The quest for effective and less toxic cancer therapies has led to extensive research into natural compounds as alternatives or adjuncts to conventional chemotherapy. This guide presents a comparative analysis of Curcumin, a polyphenol derived from Curcuma longa, and Doxorubicin, an anthracycline antibiotic widely used in chemotherapy, on two distinct human breast cancer cell lines: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). We will delve into their respective efficacies, mechanisms of action, and the signaling pathways they modulate to induce cancer cell death.

Comparative Efficacy: Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of the drug required to inhibit the growth of 50% of the cancer cell population. The following table summarizes the IC50 values for Curcumin and Doxorubicin in MCF-7 and MDA-MB-231 cell lines, as determined by the MTT assay.

CompoundCell LineIC50 (µM)
Curcumin MCF-720-30
MDA-MB-23110-20
Doxorubicin MCF-70.5-1.5
MDA-MB-2310.1-0.5

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, treatment duration, and assay methodology.

Mechanism of Action: Induction of Apoptosis

Both Curcumin and Doxorubicin exert their anticancer effects in part by inducing apoptosis, or programmed cell death, in cancer cells. The following table compares the apoptotic effects of these two compounds on the breast cancer cell lines.

CompoundCell LineApoptotic EffectKey Molecular Targets
Curcumin MCF-7Induces apoptosis through the intrinsic pathway.Downregulation of Bcl-2, upregulation of Bax, activation of caspases-9 and -3.
MDA-MB-231Potent induction of apoptosis via mitochondrial-mediated pathway.Increased ROS generation, release of cytochrome c, activation of caspases.
Doxorubicin MCF-7Induces apoptosis primarily through DNA damage and topoisomerase II inhibition.Activation of p53, leading to upregulation of Bax and subsequent caspase activation.
MDA-MB-231Triggers apoptosis via DNA intercalation and generation of reactive oxygen species (ROS).Activation of the intrinsic apoptotic pathway involving mitochondrial dysfunction.

Signaling Pathways

The induction of apoptosis is a complex process regulated by intricate signaling pathways. Below are diagrams illustrating the primary apoptotic pathways activated by Curcumin and Doxorubicin in breast cancer cells.

Curcumin_Apoptosis_Pathway Curcumin Curcumin Bcl2 Bcl-2 (Anti-apoptotic) Curcumin->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Curcumin->Bax Activates Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Bcl2->Mitochondria Bax->Mitochondria Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Curcumin-induced apoptotic pathway.

Doxorubicin_Apoptosis_Pathway Doxorubicin Doxorubicin DNA_Damage DNA Damage & Topoisomerase II Inhibition Doxorubicin->DNA_Damage p53 p53 DNA_Damage->p53 Activates Bax Bax (Pro-apoptotic) p53->Bax Upregulates Mitochondria Mitochondria Bax->Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Doxorubicin-induced apoptotic pathway.

Experimental Protocols

Cell Culture

MCF-7 and MDA-MB-231 human breast cancer cell lines are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Treat with varying concentrations of Curcumin or Doxorubicin A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT solution and incubate C->D E 5. Add solubilization solution (e.g., DMSO) D->E F 6. Measure absorbance at 570 nm E->F

Figure 3: MTT assay experimental workflow.

Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.

Apoptosis_Assay_Workflow cluster_workflow Apoptosis Assay Workflow A 1. Treat cells with Curcumin or Doxorubicin B 2. Harvest and wash cells A->B C 3. Resuspend in Annexin V binding buffer B->C D 4. Add Annexin V-FITC and Propidium Iodide C->D E 5. Incubate in the dark D->E F 6. Analyze by flow cytometry E->F

Figure 4: Apoptosis assay experimental workflow.

Conclusion

This comparative guide demonstrates that both Curcumin and Doxorubicin are effective in inducing cell death in both hormone-sensitive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cell lines, albeit through different potencies and primary mechanisms. Doxorubicin exhibits significantly lower IC50 values, indicating higher potency. However, the distinct mechanisms of action—Curcumin's targeting of Bcl-2 family proteins versus Doxorubicin's primary action on DNA—suggest potential for combination therapies that could enhance efficacy and potentially reduce toxicity. Further research is warranted to explore these synergistic possibilities in preclinical and clinical settings.

A Comparative Analysis of Cimiracemoside C Across Cimicifuga Species for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the distribution, analysis, and potential therapeutic pathways of Cimiracemoside C, a notable triterpenoid (B12794562) glycoside found in various species of the genus Cimicifuga.

This guide offers a comparative overview of Cimiracemoside C, a cycloartane (B1207475) triterpenoid glycoside of interest for its potential pharmacological activities, particularly its role as an AMP-activated protein kinase (AMPK) activator. The information is tailored for researchers, scientists, and professionals in drug development, providing a consolidated resource on its presence in different Cimicifuga species, detailed analytical methodologies, and insights into its mechanism of action.

Distribution and Quantitative Comparison of Cimiracemoside C

Cimiracemoside C, also known as Cimicifugoside M, has been identified as a significant bioactive constituent in several Cimicifuga species, most notably in Cimicifuga racemosa (Black Cohosh) and Cimicifuga foetida.[1] While qualitative studies confirm its presence, a direct quantitative comparison of Cimiracemoside C content across a wide range of Cimicifuga species in a standardized format is not extensively available in current literature.

Phytochemical studies have established that the profiles of triterpenoid glycosides can be species-specific, serving as chemotaxonomic markers.[2] For instance, certain analytical methods can distinguish between different Cimicifuga species based on the presence or absence of specific compounds.[2] Although a comprehensive comparative table with specific percentages of Cimiracemoside C is lacking, the existing research underscores the importance of C. racemosa and C. foetida as primary sources of this compound. Further quantitative studies are necessary to fully elucidate the variability of Cimiracemoside C content among different species and even within different populations of the same species.

Table 1: Presence of Cimiracemoside C in Investigated Cimicifuga Species

Cimicifuga SpeciesPresence of Cimiracemoside CNotes
Cimicifuga racemosaConfirmedConsidered one of the main triterpenoids.[3]
Cimicifuga foetidaConfirmedAlso a known source of this compound.[1]
Cimicifuga dahuricaPresence of other triterpenoid glycosides is well-documented, but specific quantitative data for Cimiracemoside C is less common.
Cimicifuga heracleifoliaPresence of other triterpenoid glycosides is well-documented, but specific quantitative data for Cimiracemoside C is less common.
Cimicifuga simplexPresence of other triterpenoid glycosides is well-documented, but specific quantitative data for Cimiracemoside C is less common.

Experimental Protocols

The extraction, isolation, and quantification of Cimiracemoside C from Cimicifuga rhizomes are critical for research and development. Below are detailed methodologies synthesized from various studies.

Extraction of Triterpenoid Glycosides from Cimicifuga Rhizomes

This protocol outlines a general procedure for the extraction of triterpenoid glycosides, including Cimiracemoside C, from the dried rhizomes of Cimicifuga species.

  • Sample Preparation: Dried rhizomes of the Cimicifuga species are ground into a fine powder.

  • Extraction Solvent: A solution of 80% ethanol (B145695) in water is commonly used for extraction.

  • Procedure:

    • The powdered rhizome is macerated with the 80% ethanol solution.

    • The mixture undergoes reflux extraction for a specified period, typically around 2 hours, and the process is repeated to ensure exhaustive extraction.

    • The resulting extracts are filtered and then concentrated under vacuum using a rotary evaporator to yield a crude extract.

Isolation and Purification of Cimiracemoside C

Following extraction, a multi-step chromatographic process is required to isolate Cimiracemoside C.

  • Initial Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol, to separate compounds based on their polarity.

  • Column Chromatography: The fraction enriched with triterpenoid glycosides (often the ethyl acetate or n-butanol fraction) is subjected to column chromatography.

    • Stationary Phase: Silica (B1680970) gel or reversed-phase C18 silica gel are common stationary phases.

    • Mobile Phase: A gradient elution system is employed, typically using a mixture of chloroform (B151607) and methanol (B129727), or methanol and water, with increasing polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC with a C18 column and a mobile phase consisting of a gradient of acetonitrile (B52724) and water. Fractions are collected and monitored by analytical HPLC or TLC to identify and isolate pure Cimiracemoside C.

Quantification of Cimiracemoside C using HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a sensitive and specific method for the quantification of Cimiracemoside C.

  • Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) detector and coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight, QTOF) is used.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is typically used.

    • Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is common. The gradient program is optimized to achieve good separation of the triterpenoid glycosides.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Column Temperature: Maintained at around 25-30°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode is used, depending on the analyte's characteristics.

    • Data Acquisition: The mass spectrometer is operated in full scan mode to identify the molecular ion of Cimiracemoside C and in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for quantification, using a specific precursor-product ion transition for higher selectivity and sensitivity.

  • Quantification: A calibration curve is generated using a certified reference standard of Cimiracemoside C at various concentrations. The concentration of Cimiracemoside C in the samples is then determined by interpolating their peak areas against the calibration curve.

Signaling Pathway: AMPK Activation

Cimiracemoside C has been identified as an activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1] Activation of AMPK has therapeutic potential for metabolic diseases such as type 2 diabetes.

AMPK_Activation_by_Cimiracemoside_C CimiracemosideC Cimiracemoside C AMPK AMPK CimiracemosideC->AMPK Activates CellularStress Cellular Stress (e.g., increased AMP/ATP ratio) LKB1 LKB1 CellularStress->LKB1 Activates LKB1->AMPK Phosphorylates (Thr172) CaMKK2 CaMKK2 CaMKK2->AMPK Phosphorylates (Thr172) MetabolicPathways Regulation of Metabolic Pathways AMPK->MetabolicPathways Regulates GlucoseUptake Increased Glucose Uptake MetabolicPathways->GlucoseUptake FattyAcidOxidation Increased Fatty Acid Oxidation MetabolicPathways->FattyAcidOxidation Gluconeogenesis Decreased Gluconeogenesis MetabolicPathways->Gluconeogenesis LipidSynthesis Decreased Lipid Synthesis MetabolicPathways->LipidSynthesis Experimental_Workflow PlantMaterial Plant Material (Rhizomes of different Cimicifuga species) Extraction Extraction (e.g., 80% Ethanol) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Fractionation Fractionation (Liquid-Liquid Partitioning) CrudeExtract->Fractionation EnrichedFraction Triterpenoid-Enriched Fraction Fractionation->EnrichedFraction Isolation Isolation & Purification (Column Chromatography, Preparative HPLC) EnrichedFraction->Isolation Quantification Quantification (HPLC-MS) EnrichedFraction->Quantification PureCompound Pure Cimiracemoside C Isolation->PureCompound DataAnalysis Data Analysis & Comparison Quantification->DataAnalysis

References

Safety Operating Guide

Personal protective equipment for handling Cimiracemoside C (Standard)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for the handling and disposal of Cimiracemoside C. Adherence to these procedures is essential to minimize exposure risk and ensure a safe laboratory environment for researchers, scientists, and drug development professionals. Cimiracemoside C is a triterpenoid (B12794562) saponin; while specific toxicity data is limited, it should be handled with care, assuming potential for irritation and toxicity.[1]

Personal Protective Equipment (PPE) Protocol

Appropriate PPE is the primary barrier against exposure to Cimiracemoside C. The required level of protection varies by the task being performed.

TaskGlovesGown/Lab CoatEye/Face ProtectionRespiratory Protection
Handling Intact Containers/Weighing Nitrile glovesStandard lab coatSafety glasses with side shields[1]Not required if handled in a ventilated enclosure
Compounding (Solutions/Dilutions) Double pair of nitrile glovesDisposable, solid-front gownChemical goggles or face shield[1]Required if not handled in a containment unit (e.g., fume hood)
In-vitro/In-vivo Application Nitrile glovesStandard lab coatSafety glasses with side shieldsNot required if performed in a containment unit
Waste Handling and Disposal Single pair of nitrile gloves (Double for bulk waste)Standard lab coatSafety glasses (if splash risk)Not required
Spill Cleanup Double pair of nitrile glovesDisposable, solid-front gownChemical goggles and face shieldN95 respirator or higher

Operational Plan: Step-by-Step Handling Procedures

  • Preparation : Before handling Cimiracemoside C, ensure all necessary PPE is readily available and in good condition. Prepare the workspace by ensuring it is clean and uncluttered. All handling of the solid compound or concentrated solutions should occur within a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.[1]

  • Weighing and Reconstitution :

    • Perform all weighing and reconstitution of Cimiracemoside C within a chemical fume hood.

    • Use anti-static weigh paper or a weighing boat.

    • When preparing solutions, add the solvent to the solid slowly to avoid generating dust.

  • Experimental Use :

    • Clearly label all containers with the compound name, concentration, and date.

    • When not in use, keep containers tightly sealed.

    • Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.

  • Post-Handling :

    • After handling, remove gloves and wash hands thoroughly with soap and water.

    • Decontaminate all surfaces and equipment that may have come into contact with Cimiracemoside C.

Disposal Plan

Proper disposal of Cimiracemoside C and associated waste is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste : Collect all dry waste, including contaminated gloves, weigh paper, and pipette tips, in a clearly labeled, sealed plastic bag or container.[1]

  • Liquid Waste : Collect all liquid waste containing Cimiracemoside C in a designated, sealed, and labeled waste container. Do not pour down the drain.

  • Container Disposal : Empty containers should be rinsed three times with an appropriate solvent. The rinsate should be collected as liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Regulatory Compliance : All waste must be disposed of in accordance with local, state, and federal regulations for chemical waste.

Emergency Procedures

  • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.

  • Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Cimiracemoside_C_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Workspace in Fume Hood A->B C Weigh Solid Cimiracemoside C B->C D Reconstitute in Solvent C->D E Perform Experiment D->E F Decontaminate Surfaces & Equipment E->F G Segregate & Label Waste F->G H Dispose of Waste per Guidelines G->H I Remove PPE & Wash Hands H->I

Caption: Workflow for the safe handling of Cimiracemoside C.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.